Cdk1-IN-4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H24ClN5S |
|---|---|
Molecular Weight |
474.0 g/mol |
IUPAC Name |
4-(4-benzylphthalazin-1-yl)-N-(3-chlorophenyl)piperazine-1-carbothioamide |
InChI |
InChI=1S/C26H24ClN5S/c27-20-9-6-10-21(18-20)28-26(33)32-15-13-31(14-16-32)25-23-12-5-4-11-22(23)24(29-30-25)17-19-7-2-1-3-8-19/h1-12,18H,13-17H2,(H,28,33) |
InChI Key |
ZNJIRQMCOQXGAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C3=CC=CC=C32)CC4=CC=CC=C4)C(=S)NC5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Action of Cdk1-IN-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of Cdk1-IN-4, a potent inhibitor of Cyclin-dependent kinase 1 (Cdk1). This document provides a comprehensive overview of its biochemical and cellular activities, detailed experimental methodologies, and a visual representation of its interaction with the Cdk1 signaling pathway.
Core Mechanism of Action
This compound, formally identified as 3-[(2-chloro-1H-indol-3-yl)methylene]-1,3-dihydro-2H-indol-2-one, is a small molecule inhibitor that targets the ATP-binding pocket of Cdk1. By competitively inhibiting the binding of ATP, this compound effectively blocks the kinase activity of the Cdk1/cyclin B complex, a key regulator of the G2/M transition and mitotic progression in the cell cycle. This inhibition leads to cell cycle arrest and a subsequent block in proliferation.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The following table summarizes the key potency data.
| Target | Assay Type | IC50 (µM) | Cell Line | Reference |
| Cdk1 | Biochemical | 5.8 | - | [1] |
| Cdk5 | Biochemical | 25 | - | [1] |
| GSK3β | Biochemical | >100 | - | [1] |
| Proliferation | Cellular | 2 | HeLa | [1] |
Signaling Pathway and Inhibition
The following diagram illustrates the canonical Cdk1 signaling pathway and the point of intervention for this compound.
Caption: Cdk1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on the primary literature and standard biochemical and cellular assay procedures.
Cdk1/Cyclin B Kinase Inhibition Assay (Biochemical)
This assay quantifies the ability of this compound to inhibit the phosphorylation of a substrate by the Cdk1/cyclin B complex.
Materials:
-
Recombinant human Cdk1/cyclin B enzyme
-
Histone H1 (as substrate)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
This compound (dissolved in DMSO)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a microcentrifuge tube, combine the Cdk1/cyclin B enzyme, Histone H1 substrate, and the diluted this compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 15-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated ³²P into the Histone H1 substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
HeLa Cell Proliferation Assay (Cellular)
This assay assesses the effect of this compound on the proliferation of human cervical cancer (HeLa) cells.
Materials:
-
HeLa cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Cell viability reagent (e.g., MTT, resazurin, or a commercially available kit)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed HeLa cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the conversion of the reagent by viable cells.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of proliferation inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow Diagram
The following diagram outlines the general workflow for a biochemical kinase inhibition assay.
Caption: General workflow for a biochemical kinase inhibition assay.
This technical guide provides a foundational understanding of the mechanism of action of this compound. The provided data and protocols serve as a valuable resource for researchers and professionals in the field of drug discovery and cancer biology.
References
The Role of Cdk1-IN-4 in Cell Cycle Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cell cycle is a fundamental process that governs the duplication and division of cells. Its precise regulation is paramount for normal tissue development and homeostasis, while its dysregulation is a hallmark of cancer. Cyclin-dependent kinases (CDKs), a family of serine/threonine kinases, are the master regulators of the cell cycle, driving the progression through its distinct phases. Among these, Cyclin-dependent kinase 1 (Cdk1), also known as cell division cycle protein 2 (Cdc2), is an essential kinase that plays a pivotal role in the G2/M transition and the orchestration of mitosis. The critical function of Cdk1 in cell proliferation has made it an attractive target for the development of anti-cancer therapeutics. Cdk1-IN-4 is a novel small molecule inhibitor that has demonstrated selective inhibitory activity against Cdk1. This technical guide provides an in-depth overview of the role of this compound in cell cycle regulation, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.
This compound: Mechanism of Action and Kinase Selectivity
This compound is a potent and selective inhibitor of Cdk1. Its mechanism of action involves binding to the ATP-binding pocket of the Cdk1 enzyme, thereby preventing the phosphorylation of its downstream substrates that are essential for mitotic entry and progression.
Quantitative Data: In Vitro Kinase Inhibition
The inhibitory activity of this compound has been quantified against a panel of kinases to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Kinase | IC50 (nM)[1] |
| Cdk1 | 44.52 |
| Cdk2 | 624.93 |
| Cdk5 | 135.22 |
| AXL | 2488 |
| PTK2B | 8957 |
| FGFR | 7620 |
| JAK1 | 8541 |
| IGF1R | 4294 |
| BRAF | 1156 |
Table 1: In vitro kinase inhibitory activity of this compound. Data shows this compound to be a potent inhibitor of Cdk1 with significant selectivity over other tested kinases.
Cellular Effects of this compound
The inhibition of Cdk1 by this compound leads to distinct cellular phenotypes, primarily characterized by cell cycle arrest and a reduction in cell proliferation.
Quantitative Data: Anti-proliferative Activity
The anti-proliferative effects of this compound have been evaluated in various cancer cell lines. The IC50 values for cell growth inhibition are presented below.
| Cell Line | Cancer Type | IC50 (µM)[1] |
| MDA-PATC53 | Pancreatic Cancer | 0.88 |
| PL45 | Pancreatic Cancer | 1.14 |
Table 2: Anti-proliferative activity of this compound in pancreatic cancer cell lines. This compound demonstrates potent inhibition of cell growth in these cell lines.
Cell Cycle Arrest
Treatment of cancer cells with this compound leads to a significant arrest in the G2/M phase of the cell cycle. In MDA-PATC53 pancreatic cancer cells, treatment with 0.88 µM this compound for 24 hours resulted in a significant accumulation of cells in the G2/M phase, consistent with its mechanism of Cdk1 inhibition.[1]
Modulation of Cdk1 Protein Levels
Interestingly, beyond its direct inhibitory activity, this compound has also been observed to affect Cdk1 protein levels. In MDA-PATC53 cells, treatment with 0.88 µM this compound for 24 hours led to a decrease in the total protein level of Cdk1.[1]
Signaling Pathway and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
References
The Cdk1 Inhibitor RO-3306: A Technical Guide to its Effect on the G2/M Transition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 1 (Cdk1) is a pivotal regulator of the cell cycle, orchestrating the transition from G2 phase to mitosis (M phase). Its activity is tightly controlled to ensure proper cell division. Pharmacological inhibition of Cdk1 presents a valuable strategy for both basic research and therapeutic development, enabling the precise dissection of cell cycle checkpoints and offering potential anti-cancer applications. This technical guide provides an in-depth overview of the potent and selective Cdk1 inhibitor, RO-3306, with a specific focus on its mechanism of action and its profound effect on the G2/M transition. This document details quantitative data on its inhibitory activity, comprehensive experimental protocols for its application in cell-based assays, and a visual representation of the underlying signaling pathways.
Introduction to Cdk1 and the G2/M Transition
The eukaryotic cell cycle is a series of highly regulated events that culminate in cell division. The transition from the G2 phase, where the cell prepares for division, to the M phase, where mitosis occurs, is a critical checkpoint. This transition is primarily driven by the activation of the Cdk1/Cyclin B complex.[1][2]
The activation of Cdk1 is a multi-step process. Cyclin B, which accumulates during the S and G2 phases, binds to Cdk1. This complex is initially held in an inactive state by inhibitory phosphorylations on Threonine 14 (Thr14) and Tyrosine 15 (Tyr15) by the kinases Wee1 and Myt1. For mitotic entry, the phosphatase Cdc25 removes these inhibitory phosphates, leading to the full activation of the Cdk1/Cyclin B complex.[3] Activated Cdk1 then phosphorylates a multitude of downstream substrates, initiating the dramatic cellular reorganization characteristic of mitosis, including nuclear envelope breakdown, chromosome condensation, and spindle formation.
RO-3306: A Selective Cdk1 Inhibitor
RO-3306 is a cell-permeable, ATP-competitive inhibitor that exhibits high selectivity for Cdk1.[4] Its ability to specifically target Cdk1 makes it an invaluable tool for studying the precise roles of this kinase in cell cycle regulation. By inhibiting Cdk1, RO-3306 effectively prevents cells from overcoming the G2/M checkpoint, leading to a reversible arrest in the G2 phase.[1][2] This property allows for the synchronization of cell populations at the G2/M boundary, facilitating detailed studies of mitotic entry and progression.[1][5]
Quantitative Data
The potency and selectivity of RO-3306 have been characterized in various biochemical and cell-based assays. The following tables summarize key quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity of RO-3306
| Target Kinase | Kᵢ (nM) | IC₅₀ (nM) |
| Cdk1 | 20 | 35 |
| Cdk1/Cyclin B1 | 35 | - |
| Cdk2/Cyclin E | 340 | 340 |
Data sourced from MedchemExpress and Tribioscience.[6][7]
Table 2: Anti-proliferative IC₅₀ Values of RO-3306 in Ovarian Cancer Cell Lines (72h treatment)
| Cell Line | IC₅₀ (µM) |
| SKOV3 | 16.92 |
| HEY | 10.15 |
| PA-1 | 7.24 |
| OVCAR5 | 8.74 |
| IGROV1 | 13.89 |
Data sourced from a study on the anti-tumorigenic effects of RO-3306 in ovarian cancer cells.[4]
Table 3: Effect of RO-3306 on Cell Cycle Distribution in Ovarian Cancer Cell Lines (36h treatment)
| Cell Line | Treatment (µM) | % Cells in G1 | % Cells in G2/M |
| OVCAR5 | 0 (Control) | 55.54 | - |
| OVCAR5 | 25 | 22.04 | 35.75 (increase) |
| SKOV3 | 0 (Control) | 57.94 | - |
| SKOV3 | 25 | 29.20 | 34.55 (increase) |
Data sourced from a study on the anti-tumorigenic effects of RO-3306 in ovarian cancer cells.[4]
Experimental Protocols
Cell Synchronization at the G2/M Boundary
This protocol describes a single-step method to synchronize cycling cancer cells in the G2 phase using RO-3306.[1][2][5]
Materials:
-
Cultured mammalian cells (e.g., HeLa, HCT116)
-
Complete cell culture medium
-
RO-3306 (stock solution in DMSO, typically 10 mM)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells at an appropriate density to ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to attach and resume proliferation (typically 24 hours).
-
Add RO-3306 to the cell culture medium to a final concentration of 3-10 µM. The optimal concentration may vary depending on the cell line and should be determined empirically.[8] A common starting concentration is 9 µM.[9]
-
Incubate the cells for 18-24 hours. This duration is typically sufficient to accumulate a high percentage of cells (>95%) in the G2 phase.[1][2]
-
To release the cells from the G2 block, wash the cells twice with warm PBS, and then add fresh, pre-warmed complete medium without the inhibitor. Cells will begin to enter mitosis within 30-60 minutes after release.[5]
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution following RO-3306 treatment using propidium iodide (PI) staining.[10]
Materials:
-
Cells treated with RO-3306 and control cells
-
PBS
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (e.g., 25 µg/mL PI, 180 U/mL RNase A, 0.1% Triton X-100 in citrate buffer)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cells in a small volume of PBS and add the cell suspension dropwise into 70% ice-cold ethanol while vortexing gently to fix the cells.
-
Incubate the fixed cells at -20°C for at least 2 hours (can be stored for longer).
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Experimental Workflows
Cdk1 Signaling Pathway at the G2/M Transition
The following diagram illustrates the core signaling pathway governing the G2/M transition and the point of intervention by RO-3306.
Experimental Workflow for Cell Synchronization and Analysis
The following diagram outlines the typical experimental workflow for using RO-3306 to synchronize cells and subsequently analyze their progression through mitosis.
Conclusion
RO-3306 is a powerful and selective tool for the study of Cdk1 function and the G2/M transition. Its ability to induce a potent and reversible G2 arrest allows for the precise synchronization of cell populations, enabling detailed investigations into the molecular events of mitosis. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and scientists aiming to utilize RO-3306 in their studies of cell cycle regulation and for drug development professionals exploring the therapeutic potential of Cdk1 inhibition.
References
- 1. Cell cycle synchronization at the G2/M phase border by reversible inhibition of CDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Inhibition of CDK1 by RO-3306 Exhibits Anti-Tumorigenic Effects in Ovarian Cancer Cells and a Transgenic Mouse Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tribioscience.com [tribioscience.com]
- 8. Reversible and effective cell cycle synchronization method for studying stage-specific investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclin‐dependent kinase 1 inhibitor RO‐3306 enhances p53‐mediated Bax activation and mitochondrial apoptosis in AML - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Selective Cdk1 Inhibition on Mitosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the role of Cyclin-dependent kinase 1 (Cdk1) in mitosis and the impact of its selective inhibition. While the specific inhibitor "Cdk1-IN-4" did not yield targeted results, this document focuses on the well-characterized and potent Cdk1 inhibitor, RO-3306, as a representative molecule to explore the consequences of Cdk1 inhibition on mitotic progression. The information presented here is crucial for understanding the therapeutic potential and research applications of targeting this key cell cycle regulator.
Introduction to Cdk1: The Master Regulator of Mitosis
Cyclin-dependent kinase 1 (Cdk1) is a serine/threonine kinase that plays a pivotal role in orchestrating the complex series of events that drive a cell through mitosis. Its activity is tightly regulated by binding to its cyclin partners, primarily Cyclin B1, and through a series of activating and inhibitory phosphorylations. The activation of the Cdk1/Cyclin B1 complex is the trigger for entry into mitosis, initiating processes such as chromosome condensation, nuclear envelope breakdown, and spindle formation. Given its central role, Cdk1 has emerged as a significant target for both basic research and the development of novel anti-cancer therapeutics.
RO-3306: A Selective Cdk1 Inhibitor
RO-3306 is a potent and selective, ATP-competitive inhibitor of Cdk1. Its high selectivity allows for the specific interrogation of Cdk1 function in cellular processes, particularly mitosis.
Quantitative Data on RO-3306 Activity
The inhibitory potency and selectivity of RO-3306 against various cyclin-dependent kinases have been quantitatively determined through in vitro kinase assays.
| Target Complex | Inhibition Constant (Ki) | IC50 | Reference(s) |
| Cdk1/Cyclin B1 | 20 nM, 35 nM | 35 nM | [1][2][3] |
| Cdk1/Cyclin A | 110 nM | - | [2][3][4] |
| Cdk2/Cyclin E | 340 nM | 340 nM | [1][4][5] |
| Cdk4/Cyclin D | >2000 nM | >2000 nM | [3][4] |
Impact of Cdk1 Inhibition by RO-3306 on Mitosis
Inhibition of Cdk1 by RO-3306 has profound and well-documented effects on the cell cycle, primarily causing a reversible arrest at the G2/M transition. This allows for the synchronization of cell populations for detailed studies of mitotic entry and progression.
Cell Cycle Arrest at the G2/M Boundary
Treatment of proliferating cells with RO-3306 leads to a robust accumulation of cells in the G2 phase of the cell cycle. This arrest is reversible; upon removal of the inhibitor, cells synchronously enter mitosis.
| Cell Line(s) | RO-3306 Concentration | Treatment Duration | % of Cells in G2/M | Reference(s) |
| HCT116, SW480, HeLa | 9 µM | 20 hours | Complete G2/M arrest | [4][6] |
| RPE-1 | 9 µM | 18 hours | 44% | [7] |
| OVCAR5, SKOV3 | 5-25 µM | 36 hours | Dose-dependent increase in G2 | [8] |
| Neuroblastoma cell lines | 1.3 - 2.3 µM (IC50) | 48 hours | Significant G2 arrest in p53 mutant cells | [9][10] |
Mitotic Progression and Exit
While low to moderate concentrations of RO-3306 arrest cells prior to mitosis, its application to cells already in mitosis can induce a rapid and premature exit from this phase. This includes events like chromosome decondensation and reformation of the nuclear envelope, highlighting the continuous requirement of Cdk1 activity to maintain the mitotic state.[4][11] Higher concentrations can lead to mitotic defects, including issues with chromosome congression and segregation, and can induce apoptosis, particularly in cancer cells.[12][13]
Experimental Protocols
The following are detailed methodologies for key experiments utilizing RO-3306 to study Cdk1's role in mitosis.
Cell Synchronization at the G2/M Border
This protocol allows for the enrichment of a cell population at the G2/M transition, which can then be released to study synchronous entry into mitosis.
Materials:
-
Cell line of interest (e.g., HeLa, HCT116)
-
Complete cell culture medium
-
RO-3306 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Flow cytometry buffer (PBS with 1% BSA)
-
Propidium iodide (PI) staining solution
Procedure:
-
Seed cells at an appropriate density to ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to attach and grow for 24 hours.
-
Add RO-3306 to the culture medium to a final concentration of 9 µM.[4]
-
To verify the G2/M arrest:
-
Harvest a sample of the cells by trypsinization.
-
Wash the cells with PBS and fix them in 70% ethanol at -20°C for at least 30 minutes.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Analyze the DNA content by flow cytometry. A significant peak at 4N DNA content indicates G2/M arrest.
-
-
To release cells from the G2/M block:
-
Aspirate the medium containing RO-3306.
-
Wash the cells twice with pre-warmed PBS.
-
Add fresh, pre-warmed complete medium.
-
Cells will begin to enter mitosis within 30-60 minutes.[14]
-
Analysis of Mitotic Progression Following RO-3306 Release
This protocol details how to observe and quantify the progression of synchronized cells through the different stages of mitosis.
Materials:
-
Cells synchronized at the G2/M border using the protocol above.
-
Microscopy-compatible plates or slides.
-
Fixative (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Primary antibodies (e.g., anti-phospho-histone H3 (Ser10) for mitotic cells, anti-α-tubulin for spindle visualization).
-
Fluorescently labeled secondary antibodies.
-
DAPI or Hoechst for DNA staining.
-
Microscope with fluorescence capabilities.
Procedure:
-
Seed cells on coverslips in a multi-well plate and synchronize them at the G2/M border with RO-3306.
-
Release the cells from the block as described previously.
-
At various time points after release (e.g., 0, 15, 30, 45, 60, 90 minutes), fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies and a DNA stain (DAPI or Hoechst) for 1 hour at room temperature.
-
Mount the coverslips on slides and visualize using a fluorescence microscope.
-
Quantify the percentage of cells in different mitotic stages (prophase, metaphase, anaphase, telophase) at each time point to determine the kinetics of mitotic progression.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental processes is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the Cdk1 signaling pathway and a typical experimental workflow for studying Cdk1 inhibition.
Caption: Cdk1 signaling pathway leading to mitosis and the point of intervention by RO-3306.
Caption: Experimental workflow for studying the effects of Cdk1 inhibition on mitosis.
Conclusion
The selective inhibition of Cdk1 by compounds such as RO-3306 provides a powerful tool for dissecting the intricate regulation of mitosis. The ability to reversibly arrest cells at the G2/M boundary has been instrumental in advancing our understanding of the molecular events that govern mitotic entry and progression. The quantitative data and detailed protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the multifaceted role of Cdk1 in cell division and its potential as a therapeutic target in oncology and other diseases characterized by aberrant cell proliferation. Further investigation into the nuances of Cdk1 inhibition will undoubtedly continue to yield valuable insights into fundamental cellular processes and pave the way for innovative therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tribioscience.com [tribioscience.com]
- 6. Ro 3306 | CDK1 inhibitor | TargetMol [targetmol.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. oncotarget.com [oncotarget.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Partial inhibition of Cdk1 in G2 phase overrides the SAC and decouples mitotic events - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Kinase Selectivity Profile of a Representative Cdk1 Inhibitor
Introduction
Cyclin-dependent kinase 1 (Cdk1), a serine/threonine kinase, is a crucial regulator of the cell cycle, primarily orchestrating the transition from the G2 phase to mitosis (M phase).[1] Its activity is dependent on binding to its regulatory subunit, cyclin B.[2] Given its central role in cell division, Cdk1 has emerged as a significant target for anticancer drug development. The therapeutic efficacy of a Cdk1 inhibitor, however, is intrinsically linked to its selectivity. A highly selective inhibitor minimizes off-target effects and associated toxicities by specifically targeting Cdk1 over other kinases, including the highly homologous members of the CDK family.[3]
This technical guide provides a representative kinase selectivity profile for a hypothetical, potent Cdk1 inhibitor, herein referred to as Cdk1-IN-X. The data and protocols presented are synthesized from established methodologies and data for known Cdk1 inhibitors to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Data Presentation: Kinase Selectivity Profile of Cdk1-IN-X
The kinase selectivity of Cdk1-IN-X was assessed against a panel of protein kinases, including various cyclin-dependent kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%, were determined using in vitro kinase assays. Lower IC50 values indicate higher potency.
| Kinase Target | Representative IC50 (nM) |
| Cdk1/Cyclin B | 15 |
| Cdk2/Cyclin E | 250 |
| Cdk4/Cyclin D1 | >10,000 |
| Cdk5/p25 | 450 |
| Cdk7/Cyclin H | 800 |
| Cdk9/Cyclin T1 | 150 |
| Aurora A | 5,500 |
| Aurora B | 7,800 |
| PLK1 | 3,200 |
| ROCK1 | >10,000 |
| PKA | >10,000 |
Table 1: Representative in vitro kinase selectivity profile of Cdk1-IN-X. The data illustrates a high potency for Cdk1/Cyclin B with significant selectivity against other CDKs and a panel of unrelated kinases.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a method to determine the IC50 value of a test compound against Cdk1/Cyclin B using a radiometric assay that measures the incorporation of 33P from [γ-33P]ATP into a substrate peptide.[4]
Materials:
-
Recombinant human Cdk1/Cyclin B complex
-
Kinase Buffer: 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT.
-
[γ-33P]ATP
-
ATP (unlabeled)
-
Substrate Peptide (e.g., a derivative of histone H1)
-
Test Compound (Cdk1-IN-X) dissolved in DMSO
-
96-well plates
-
Phosphocellulose filter plates
-
Wash Buffer: 0.75% phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of the test compound (Cdk1-IN-X) in DMSO. A typical starting concentration range would be from 100 µM down to 1 pM.
-
In a 96-well plate, add 5 µL of the diluted test compound to each well. For control wells, add 5 µL of DMSO (for 0% inhibition) and a known broad-spectrum kinase inhibitor (for 100% inhibition).
-
Prepare a master mix containing the kinase buffer, substrate peptide, and the Cdk1/Cyclin B enzyme.
-
Add 20 µL of the enzyme/substrate master mix to each well of the 96-well plate.
-
Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare an ATP master mix containing both unlabeled ATP and [γ-33P]ATP in kinase buffer. The final ATP concentration in the reaction should be close to the Km value for Cdk1.
-
Initiate the kinase reaction by adding 25 µL of the ATP master mix to each well.
-
Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 50 µL of 0.75% phosphoric acid to each well.
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unused [γ-33P]ATP will pass through.
-
Wash the filter plate three times with 100 µL of 0.75% phosphoric acid per well to remove any unbound ATP.
-
Dry the filter plate, add scintillation fluid to each well, and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the percent inhibition versus compound concentration data to a four-parameter logistic curve.
Kinase Selectivity Profiling Workflow
To establish the selectivity profile, the above in vitro kinase assay is repeated for a broad panel of kinases. The workflow for such a profiling study is outlined below.[5]
Workflow Steps:
-
Compound Preparation: The test inhibitor is serially diluted in DMSO to create a concentration gradient.
-
Kinase Panel Selection: A panel of kinases is chosen to assess selectivity. This should include closely related family members (e.g., other CDKs) and a diverse set of unrelated kinases to identify potential off-target effects.[5]
-
Assay Execution: The in vitro kinase assay is performed for each kinase in the panel with the serially diluted inhibitor.
-
Data Acquisition: The activity of each kinase at each inhibitor concentration is measured.
-
IC50 Determination: For each kinase, the IC50 value is calculated by plotting the kinase activity against the inhibitor concentration.
-
Selectivity Analysis: The selectivity is determined by comparing the IC50 value for the primary target (Cdk1) to the IC50 values for all other kinases in the panel.
Mandatory Visualizations
Signaling Pathway Diagram
Experimental Workflow Diagram
References
- 1. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. Selectivity and potency of cyclin-dependent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
Preliminary in vitro studies of Cdk1-IN-4
An in-depth analysis of the preliminary in vitro studies of a representative Cyclin-dependent kinase 1 (Cdk1) inhibitor is presented below. This technical guide synthesizes common methodologies and data presentation formats utilized in the evaluation of Cdk1 inhibitors, providing a framework for researchers, scientists, and drug development professionals. Due to the absence of publicly available data for a compound specifically named "Cdk1-IN-4," this document serves as a representative guide to the typical in vitro characterization of a novel Cdk1 inhibitor.
Core Tenets of Cdk1 Inhibition
Cyclin-dependent kinase 1 (Cdk1), a key regulator of the cell cycle, is a serine/threonine kinase that, in complex with its regulatory subunit Cyclin B, orchestrates the entry into and progression through mitosis.[1][2][3] Its activity is essential for critical mitotic events, including chromosome condensation, nuclear envelope breakdown, and spindle assembly. Consequently, inhibition of Cdk1 represents a compelling therapeutic strategy for cancers characterized by uncontrolled cell division. In vitro studies are fundamental to characterizing the potency, selectivity, and cellular effects of novel Cdk1 inhibitors.
Quantitative Data Summary
The initial in vitro assessment of a Cdk1 inhibitor typically involves quantifying its inhibitory activity against the target kinase and its effects on cancer cell lines. The following tables represent mock data for a hypothetical Cdk1 inhibitor, "Cdk1-IN-X," to illustrate standard data presentation.
Table 1: Biochemical Assay - Kinase Inhibition
| Kinase Target | IC50 (nM) | Assay Type |
| Cdk1/Cyclin B | 15 | Kinase Glo® |
| Cdk2/Cyclin E | 250 | Kinase Glo® |
| Cdk5/p25 | 800 | Kinase Glo® |
| Cdk9/Cyclin T1 | >10,000 | Kinase Glo® |
Table 2: Cell-Based Assays - Antiproliferative Activity
| Cell Line | Histology | GI50 (nM) | Assay Type |
| HeLa | Cervical Cancer | 50 | CellTiter-Glo® |
| HCT116 | Colon Carcinoma | 75 | CellTiter-Glo® |
| MCF-7 | Breast Adenocarcinoma | 120 | CellTiter-Glo® |
| A549 | Lung Carcinoma | 200 | CellTiter-Glo® |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vitro studies. The following sections outline common protocols for the assessment of Cdk1 inhibitors.
In Vitro Kinase Assay (Kinase Glo®)
This assay biochemically quantifies the inhibitory potency of a compound against purified Cdk1/Cyclin B kinase.
-
Materials: Recombinant human Cdk1/Cyclin B, kinase buffer, ATP, substrate peptide (e.g., Histone H1), test compound, and Kinase Glo® reagent.
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound, recombinant Cdk1/Cyclin B, and the substrate peptide in kinase buffer.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the reaction mixture at 30°C for 1 hour.
-
Stop the reaction and measure the remaining ATP by adding the Kinase Glo® reagent, which produces a luminescent signal.
-
Measure luminescence using a plate reader. The signal is inversely proportional to the kinase activity.
-
Calculate IC50 values by fitting the data to a four-parameter logistic dose-response curve.
-
Cell Viability Assay (CellTiter-Glo®)
This assay measures the effect of a Cdk1 inhibitor on the viability of cancer cell lines.
-
Materials: Cancer cell lines, cell culture medium, fetal bovine serum (FBS), penicillin/streptomycin, test compound, and CellTiter-Glo® reagent.
-
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for 72 hours.
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.
-
Measure luminescence using a plate reader.
-
Calculate GI50 (concentration for 50% growth inhibition) values from dose-response curves.
-
Western Blot Analysis
Western blotting is employed to assess the impact of the Cdk1 inhibitor on downstream signaling pathways.
-
Materials: Treated cell lysates, SDS-PAGE gels, transfer membranes, primary antibodies (e.g., anti-phospho-Histone H3, anti-PARP), and HRP-conjugated secondary antibodies.
-
Procedure:
-
Treat cells with the test compound at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations: Signaling Pathways and Workflows
Visual representations of complex biological processes and experimental designs are critical for clarity and understanding.
Caption: Cdk1 signaling pathway and points of inhibition.
Caption: Experimental workflow for Cdk1 inhibitor evaluation.
References
Methodological & Application
Application Notes and Protocols for Cdk1-IN-4 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Cdk1-IN-4, a selective inhibitor of Cyclin-Dependent Kinase 1 (Cdk1), in cell culture experiments. Detailed protocols for assessing its effects on cell viability, cell cycle progression, and Cdk1 protein levels are provided, along with a summary of its known biological activities.
Introduction
Cyclin-Dependent Kinase 1 (Cdk1), a key regulator of the cell cycle, is essential for the G2/M transition. Its dysregulation is a hallmark of many cancers, making it a promising target for therapeutic intervention. This compound is a potent and selective small molecule inhibitor of Cdk1, demonstrating significant anti-proliferative effects in various cancer cell lines. These notes detail the experimental protocols to study the cellular effects of this compound.
Mechanism of Action
This compound selectively inhibits the kinase activity of Cdk1. The primary mechanism of action involves blocking the phosphorylation of Cdk1 substrates, which are crucial for mitotic entry and progression. This inhibition leads to a cell cycle arrest at the G2/M phase and can subsequently induce apoptosis.
Cdk1 Signaling Pathway
The following diagram illustrates the central role of the Cdk1/Cyclin B complex in regulating the G2/M transition of the cell cycle. Activation of this complex is a critical step for initiating mitosis. This compound directly targets and inhibits the kinase activity of this complex.
Caption: Cdk1 activation pathway at the G2/M transition and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound.
| Target | IC50 (nM) [1] |
| Cdk1 | 44.52 |
| Cdk2 | 624.93 |
| Cdk5 | 135.22 |
| Cell Line | Cancer Type | IC50 (µM) [1] |
| MDA-PATC53 | Pancreatic Ductal Adenocarcinoma | 0.88 |
| PL45 | Pancreatic Ductal Adenocarcinoma | 1.14 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of adherent cancer cells.
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line of interest (e.g., MDA-PATC53)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 24-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol describes how to analyze the cell cycle distribution of cells treated with this compound using propidium iodide (PI) staining and flow cytometry.
Experimental Workflow:
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Materials:
-
Treated and untreated cells
-
PBS
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Treat cells with this compound (e.g., 0.88 µM for 24 hours) as described in the cell viability assay.
-
Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells at 800 x g for 5 minutes. Discard the ethanol and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite with a 488 nm laser and collect the fluorescence emission at ~610 nm.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Cdk1
This protocol is for determining the effect of this compound on the protein levels of Cdk1.
Experimental Workflow:
References
Application Notes and Protocols for Cdk1-IN-4 in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cdk1
Cyclin-dependent kinase 1 (Cdk1), also known as cell division control protein 2 homolog (Cdc2), is a key serine/threonine kinase that plays a crucial role in regulating the eukaryotic cell cycle.[1][2] As the catalytic subunit of the M-phase promoting factor (MPF), Cdk1, in complex with its regulatory cyclin partners (primarily cyclin A and cyclin B), governs the G2/M transition and progression through mitosis.[2] The activity of Cdk1 is tightly regulated through cyclin binding, phosphorylation, and dephosphorylation events. Dysregulation of Cdk1 activity is implicated in various diseases, particularly cancer, making it an attractive target for therapeutic intervention.
Cdk1-IN-4: A Selective Cdk1 Inhibitor
This compound (also referred to as compound 10d in its discovery publication) is a potent and selective inhibitor of Cdk1.[1][3][4] It belongs to a series of 1-piperazinyl-4-benzylphthalazine derivatives designed for high affinity and selectivity towards Cdk1.[1][3][4] While the exact binding mode is not explicitly detailed in the initial publication, like most small molecule kinase inhibitors, it is presumed to be an ATP-competitive inhibitor. In cellular assays, this compound has been shown to induce G2/M cell cycle arrest and inhibit the proliferation of various cancer cell lines, consistent with the on-target inhibition of Cdk1.[1][3][4]
Biochemical and Pharmacological Properties of this compound
The inhibitory activity of this compound has been characterized against a panel of kinases, demonstrating its selectivity for Cdk1. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Kinase Target | IC50 (nM) |
| Cdk1 | 44.52 |
| Cdk2 | 624.93 |
| Cdk5 | 135.22 |
| AXL | >10000 |
| PTK2B (FAK2) | >10000 |
| FGFR1 | >10000 |
| JAK1 | >10000 |
| IGF1R | >10000 |
| BRAF | >10000 |
| Data sourced from Akl L, et al. Eur J Med Chem. 2022.[1][3][4] |
Cdk1 Signaling Pathway
The diagram below illustrates a simplified Cdk1 signaling pathway, highlighting its activation and key downstream effects that drive mitotic entry.
References
- 1. Identification of novel piperazine-tethered phthalazines as selective CDK1 inhibitors endowed with in vitro anticancer activity toward the pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclin Dependent Kinase-1 (CDK-1) Inhibition as a Novel Therapeutic Strategy against Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Cdk1-IN-4 Dosage and Administration in Mice Models
Disclaimer: As of the current date, there is no publicly available information regarding the specific dosage and administration of Cdk1-IN-4 in murine models. The following application notes and protocols are based on published data for other selective Cdk1 inhibitors, such as Dinaciclib and RO-3306. This information is intended to serve as a guideline for researchers and drug development professionals. It is imperative to conduct independent dose-response and toxicity studies for Cdk1-IN--4 to establish a safe and effective in vivo dosing regimen.
Introduction to Cdk1 Inhibition in Cancer Therapy
Cyclin-dependent kinase 1 (Cdk1) is a key regulator of the cell cycle, primarily controlling the G2/M transition.[1] Its dysregulation is a common feature in many cancers, making it an attractive target for therapeutic intervention.[2] Inhibition of Cdk1 can lead to cell cycle arrest and apoptosis in cancer cells.[3] Several small molecule inhibitors of Cdk1 have been developed and evaluated in preclinical mouse models, demonstrating anti-tumor activity.[4][5]
Quantitative Data for Cdk1 Inhibitors in Mice Models
The following tables summarize the dosage and administration data for two exemplary Cdk1 inhibitors, Dinaciclib and RO-3306, in mouse models. This data can be used as a starting point for designing in vivo studies with this compound.
Table 1: Dinaciclib Dosage and Administration in Mice Models
| Parameter | Details | Mouse Model | Efficacy | Reference |
| Dosage Range | 8 - 50 mg/kg | Nude mice with A2780 tumor xenografts | Dose-dependent tumor inhibition (70-96%) | [6] |
| 20 mg/kg | CCA xenograft mouse models | Significant suppression of tumor growth | [4][7] | |
| 40 - 50 mg/kg | Anaplastic thyroid cancer xenografts | Dose-dependent retardation of tumor growth | [3] | |
| Administration Route | Intraperitoneal (i.p.) injection | Various | - | [3][4][6][7] |
| Dosing Schedule | Daily for 10 days | Nude mice with A2780 tumor xenografts | - | [6] |
| 3 days per week for 2 weeks | CCA xenograft mouse models | - | [4][7] | |
| Daily | Anaplastic thyroid cancer xenografts | - | [3] | |
| Reported Toxicity | Maximum body weight loss of 5% at 48 mg/kg | Nude mice with A2780 tumor xenografts | Well-tolerated | [6] |
| Slight but significant weight loss at 50 mg/kg | Anaplastic thyroid cancer xenografts | - | [3] |
Table 2: RO-3306 Dosage and Administration in Mice Models
| Parameter | Details | Mouse Model | Efficacy | Reference |
| Dosage | Not specified in abstract | Genetically engineered mouse model of high-grade serous ovarian cancer (KpB model) | Significant decrease in tumor weight | [5] |
| Administration Route | Not specified in abstract | - | - | [5] |
| Dosing Schedule | Treatment for four weeks | - | - | [5] |
| Reported Toxicity | No obvious side effects | - | Well-tolerated | [5] |
| Pharmacokinetics | Rapidly cleared from the bloodstream | General mouse models | May not be suitable for all in vivo assays | [8][9] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of Cdk1 inhibitors in mice, based on published studies.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a Cdk1 inhibitor in a xenograft mouse model.
Materials:
-
Cdk1 inhibitor (e.g., Dinaciclib)
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)[10]
-
Cancer cell line (e.g., KKU-213A cholangiocarcinoma cells)[4][7]
-
Immunocompromised mice (e.g., nude mice)
-
Sterile syringes and needles
-
Calipers
-
Animal balance
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions.
-
Tumor Cell Inoculation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of PBS) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume using calipers (Volume = (length × width²)/2) and the body weight of the mice.[4][7]
-
Randomization: Randomize the mice into treatment and control groups.
-
Drug Preparation and Administration: Prepare the Cdk1 inhibitor in the appropriate vehicle. Administer the inhibitor via intraperitoneal injection at the desired dose and schedule (e.g., 20 mg/kg, 3 days a week for 2 weeks).[4][7] The control group should receive the vehicle only.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the treatment period.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, western blotting).
Pharmacodynamic Analysis
This protocol describes how to assess the target engagement of a Cdk1 inhibitor in vivo.
Materials:
-
Tumor-bearing mice treated with the Cdk1 inhibitor
-
Lysis buffer
-
Reagents for Western blotting (antibodies against p-Rb, Cdk1, etc.)
Procedure:
-
Tissue Collection: At specified time points after the final dose of the Cdk1 inhibitor, euthanize the mice and collect the tumor tissues.
-
Protein Extraction: Homogenize the tumor tissues in lysis buffer to extract total protein.
-
Western Blotting: Perform Western blot analysis to assess the phosphorylation status of Cdk1 substrates, such as the Retinoblastoma protein (Rb), to confirm target inhibition.[11]
Signaling Pathways and Experimental Workflows
Cdk1 Signaling Pathway
The following diagram illustrates the central role of Cdk1 in the G2/M transition of the cell cycle. Cdk1, in complex with Cyclin B, phosphorylates numerous substrates to drive mitotic entry.
Caption: Cdk1 Signaling Pathway at the G2/M Transition.
Experimental Workflow for In Vivo Cdk1 Inhibitor Studies
This diagram outlines a typical workflow for preclinical evaluation of a Cdk1 inhibitor in a mouse xenograft model.
Caption: Experimental Workflow for In Vivo Inhibitor Studies.
References
- 1. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]
- 2. A review on the role of cyclin dependent kinases in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A cyclin-dependent kinase inhibitor, dinaciclib in preclinical treatment models of thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Tumor and Chemosensitizing Effects of the CDK Inhibitor Dinaciclib on Cholangiocarcinoma In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of CDK1 by RO-3306 Exhibits Anti-Tumorigenic Effects in Ovarian Cancer Cells and a Transgenic Mouse Model of Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Anti-Tumor and Chemosensitizing Effects of the CDK Inhibitor Dinaciclib on Cholangiocarcinoma In Vitro and In Vivo | In Vivo [iv.iiarjournals.org]
- 8. CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ro 3306 | CDK1 inhibitor | TargetMol [targetmol.com]
- 11. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Western Blot Analysis of Cells Treated with a CDK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 1 (CDK1), a key regulator of the cell cycle, is a serine/threonine kinase that governs the G2/M transition and progression through mitosis.[1] Its activity is tightly controlled by binding to regulatory subunits, cyclins (primarily Cyclin B), and by a series of phosphorylation and dephosphorylation events.[1][2] Dysregulation of CDK1 activity is a hallmark of many cancers, making it a prime target for therapeutic intervention. This document provides a detailed protocol for performing Western blot analysis to assess the effects of a CDK1 inhibitor, Cdk1-IN-4, on cultured cells. The protocol outlines the entire workflow from cell treatment and lysate preparation to protein analysis, and includes recommendations for target selection to evaluate inhibitor efficacy.
Data Presentation
The quantitative data obtained from Western blot analysis should be meticulously recorded and organized for clear interpretation and comparison. The following table provides a template for summarizing densitometry results from key experiments.
Table 1: Densitometric Analysis of Protein Levels Following this compound Treatment
| Target Protein | Treatment Group | Normalized Intensity (to Loading Control) | Fold Change (vs. Vehicle Control) |
| Phospho-CDK1 (Thr161) | Vehicle (DMSO) | Value | 1.0 |
| This compound (Concentration 1) | Value | Value | |
| This compound (Concentration 2) | Value | Value | |
| Total CDK1 | Vehicle (DMSO) | Value | 1.0 |
| This compound (Concentration 1) | Value | Value | |
| This compound (Concentration 2) | Value | Value | |
| Phospho-Histone H3 (Ser10) | Vehicle (DMSO) | Value | 1.0 |
| This compound (Concentration 1) | Value | Value | |
| This compound (Concentration 2) | Value | Value | |
| Cyclin B1 | Vehicle (DMSO) | Value | 1.0 |
| This compound (Concentration 1) | Value | Value | |
| This compound (Concentration 2) | Value | Value | |
| Loading Control (e.g., GAPDH, β-actin) | Vehicle (DMSO) | Value | 1.0 |
| This compound (Concentration 1) | Value | Value | |
| This compound (Concentration 2) | Value | Value |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental procedure, the following diagrams are provided.
References
Application Notes and Protocols for Cell Synchronization using Cdk1-IN-4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Cdk1-IN-4, a potent and selective inhibitor of Cyclin-Dependent Kinase 1 (Cdk1), for the synchronization of mammalian cells at the G2/M phase boundary. This reversible inhibitor offers a powerful tool for studying cell cycle progression, mitotic events, and for screening potential anti-cancer therapeutics. The information provided is based on the well-characterized effects of selective Cdk1 inhibitors, such as RO-3306, which are functionally analogous to this compound.
Introduction to Cdk1 and Cell Cycle Control
The cell division cycle is a fundamental process orchestrated by a family of serine/threonine kinases known as Cyclin-Dependent Kinases (CDKs). Cdk1, in complex with its regulatory partner Cyclin B, is a key driver of the G2 to M phase transition, initiating the dramatic cellular reorganization that leads to mitosis.[1][2][3] The activity of the Cdk1/Cyclin B complex is tightly regulated to ensure the fidelity of cell division.[4][5]
Cell synchronization, the process of bringing a population of cultured cells to the same stage of the cell cycle, is an essential technique for studying the molecular events of cell division.[6][7][8][9][10] Chemical inhibitors that target specific cell cycle regulators have become invaluable tools for achieving high-efficiency synchronization.[11][12][13][14]
Mechanism of Action of this compound
This compound is a small molecule inhibitor that selectively targets the ATP-binding pocket of Cdk1, preventing the phosphorylation of its downstream substrates. This inhibition effectively blocks the kinase activity of the Cdk1/Cyclin B complex, which is essential for mitotic entry.[13][15] As a result, cells treated with this compound arrest at the G2/M border, just prior to the onset of mitosis.[11][12][16] This arrest is reversible; upon removal of the inhibitor, cells synchronously enter mitosis.[11][13][15]
Applications in Research and Drug Development
The ability to reversibly arrest cells at the G2/M transition with high efficiency makes this compound a valuable tool for:
-
Studying Mitotic Events: Researchers can wash out the inhibitor and collect highly synchronized cell populations as they progress through mitosis, allowing for detailed biochemical and microscopic analysis of mitotic events.[13][15]
-
High-Throughput Screening: Synchronized cell populations provide a uniform background for screening compound libraries to identify novel anti-mitotic drugs.
-
Investigating Checkpoint Controls: The inhibitor can be used to study the G2/M checkpoint and the cellular response to DNA damage.[16]
-
Proteomics and Kinase Profiling: Synchronized cell lysates are ideal for identifying proteins and kinase activities that are specific to the G2/M and M phases of the cell cycle.
Data Presentation: Quantitative Parameters for Cell Synchronization
The optimal concentration of this compound and the incubation time required for efficient synchronization can vary depending on the cell line. The following table provides a summary of typical conditions reported for the selective Cdk1 inhibitor RO-3306, which can be used as a starting point for optimizing experiments with this compound.
| Cell Line | Recommended Concentration (µM) | Incubation Time (hours) | Synchronization Efficiency (% in G2/M) | Reference |
| HeLa (human cervical cancer) | 9 | 20 | >95% | [15] |
| HCT116 (human colon cancer) | 9 | 20 | >95% | [15] |
| SW480 (human colon cancer) | 9 | 20 | >95% | [15] |
| RKO (human colon cancer) | Not specified | Not specified | Arrested and synchronously entered mitosis | [15] |
| SJSA (human osteosarcoma) | Not specified | Not specified | Arrested and synchronously entered mitosis | [15] |
| MDA-MB-435 (human breast cancer) | Not specified | Not specified | Arrested and synchronously entered mitosis | [15] |
| DU145 (human prostate cancer) | Not specified | Not specified | Arrested and synchronously entered mitosis | [15] |
| U2OS (human osteosarcoma) | 10 (for co-treatment) | 16 | Not specified | [17] |
| HT29 (human colon cancer) | 10 (for co-treatment) | 16 | Not specified | [17] |
Note: It is crucial to perform a dose-response and time-course experiment for each new cell line to determine the optimal conditions for synchronization.
Experimental Protocols
Protocol for G2/M Synchronization with this compound
This protocol describes a single-step method for synchronizing cultured mammalian cells at the G2/M border.
Materials:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Cultured mammalian cells
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture plates/flasks
-
Flow cytometer
-
Propidium iodide (PI) staining solution
Procedure:
-
Cell Seeding: Plate the cells at a density that will allow them to be in the exponential growth phase at the time of treatment. Typically, a confluency of 30-40% is recommended.
-
Inhibitor Treatment: Add this compound to the cell culture medium to the desired final concentration (e.g., 5-10 µM). A vehicle control (DMSO) should be run in parallel.
-
Incubation: Incubate the cells for a period sufficient to allow the majority of the population to reach the G2/M boundary (e.g., 16-24 hours).
-
Verification of Arrest (Optional): To confirm G2/M arrest, harvest a sample of the cells, fix them in ethanol, and stain with propidium iodide. Analyze the DNA content by flow cytometry. A synchronized population will show a prominent peak at the 4N DNA content.
Protocol for Release from G2/M Arrest and Mitotic Collection
This protocol describes how to release cells from the this compound-induced G2/M block for the collection of a highly enriched mitotic population.
Procedure:
-
Washout: To release the cells from the G2/M block, aspirate the medium containing this compound.
-
Rinse: Gently wash the cells twice with pre-warmed PBS.
-
Add Fresh Medium: Add fresh, pre-warmed complete culture medium to the cells.
-
Incubation for Mitotic Entry: Incubate the cells for 30-90 minutes. Cells will synchronously enter mitosis.
-
Mitotic Shake-off: Mitotic cells, which are rounded and loosely attached, can be collected by gently tapping the side of the culture flask or plate and collecting the supernatant.
-
Verification of Mitosis: The collected cells can be analyzed for mitotic markers (e.g., phosphorylated Histone H3) by immunofluorescence or western blotting to confirm their mitotic state.
Experimental Workflow
The following diagram illustrates the general workflow for cell synchronization using this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low synchronization efficiency | - Suboptimal inhibitor concentration- Insufficient incubation time- Cell line is resistant | - Perform a dose-response and time-course optimization.- Ensure cells are in exponential growth phase. |
| Cell toxicity | - Inhibitor concentration is too high- Prolonged incubation | - Reduce the inhibitor concentration.- Decrease the incubation time. |
| Poor release from arrest | - Incomplete washout of the inhibitor | - Ensure thorough washing steps with pre-warmed PBS and medium. |
Conclusion
This compound provides a robust and reliable method for the reversible synchronization of mammalian cells at the G2/M transition.[11][12][13] This tool is invaluable for a wide range of applications in cell cycle research and cancer drug discovery, enabling detailed investigations into the complex molecular events of mitosis. The high efficiency and reversibility of Cdk1 inhibition offer significant advantages over other chemical and physical synchronization methods.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. molbiolcell.org [molbiolcell.org]
- 5. Fine Tuning the Cell Cycle: Activation of the Cdk1 Inhibitory Phosphorylation Pathway during Mitotic Exit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. Overview of cell synchronization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell synchronization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell cycle synchronization at the G2/M phase border by reversible inhibition of CDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Cell Synchronization Techniques to Study the Action of CDK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. CDK1 inhibitor controls G2/M phase transition and reverses DNA damage sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cyclin-dependent Kinase-1 (Cdk1)/Cyclin B1 Dictates Cell Fate after Mitotic Arrest via Phosphoregulation of Antiapoptotic Bcl-2 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analyzing Cell Cycle Arrest with Cdk1-IN-4 Using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive guide for using Cdk1-IN-4, a potent and selective inhibitor of Cyclin-dependent kinase 1 (Cdk1), to induce and analyze cell cycle arrest. It includes an overview of the mechanism, expected quantitative results, detailed experimental protocols for flow cytometry, and graphical representations of the key pathways and workflows.
Introduction and Mechanism of Action
Cyclin-dependent kinase 1 (Cdk1), in complex with its regulatory partner Cyclin B, is the master regulator of the G2/M transition and entry into mitosis.[1][2] The Cdk1/Cyclin B complex phosphorylates a multitude of downstream substrates, triggering events such as nuclear envelope breakdown, chromosome condensation, and mitotic spindle formation.[2][3]
This compound is a small molecule inhibitor designed to competitively bind to the ATP-binding pocket of Cdk1, preventing the phosphorylation of its substrates.[4] This inhibition effectively blocks the cell's ability to transition from the G2 phase to mitosis, resulting in a robust and reversible cell cycle arrest at the G2/M boundary.[5] Flow cytometry analysis of DNA content is a standard and effective method to quantify this G2/M arrest.[6] By staining cells with a fluorescent DNA intercalating agent like Propidium Iodide (PI), the distribution of cells across the G0/G1, S, and G2/M phases of the cell cycle can be accurately measured.[7]
Cdk1 Signaling Pathway and Inhibition
The following diagram illustrates the pivotal role of the Cdk1/Cyclin B complex in promoting entry into mitosis and how inhibitors like this compound disrupt this process.
References
- 1. Cell cycle-dependent binding between Cyclin B1 and Cdk1 revealed by time-resolved fluorescence correlation spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK1 | Cell Cycle Structural Biology | Newcastle University [research.ncl.ac.uk]
- 3. Targeting CDK1 in cancer: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Cyclin‐dependent kinase 1 inhibitor RO‐3306 enhances p53‐mediated Bax activation and mitochondrial apoptosis in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vet.cornell.edu [vet.cornell.edu]
Application Notes and Protocols for a Selective Cdk1 Inhibitor in High-Throughput Screening
Disclaimer: Extensive searches for a specific molecule designated "Cdk1-IN-4" did not yield any publicly available scientific literature or data. Therefore, these application notes and protocols have been generated using a well-characterized, selective Cdk1 inhibitor, RO-3306 , as a representative example to illustrate the application of a Cdk1 inhibitor in high-throughput screening (HTS). The principles, protocols, and data presentation formats described herein are broadly applicable to the screening and characterization of other selective Cdk1 inhibitors.
Introduction
Cyclin-dependent kinase 1 (Cdk1), a key regulator of the cell cycle, is essential for the G2/M transition and the onset of mitosis.[1][2] Its dysregulation is a hallmark of many cancers, making it a critical target for therapeutic intervention.[2] High-throughput screening (HTS) of small molecule libraries is a powerful approach to identify and characterize novel Cdk1 inhibitors. These application notes provide a comprehensive overview and detailed protocols for utilizing a selective Cdk1 inhibitor, exemplified by RO-3306, in HTS campaigns.
Mechanism of Action: Cdk1 activity is tightly regulated by its association with cyclin partners (Cyclin A and Cyclin B) and by a series of phosphorylation and dephosphorylation events.[3][4] Selective Cdk1 inhibitors, such as RO-3306, are typically ATP-competitive, binding to the ATP-binding pocket of the Cdk1/cyclin B complex and preventing the phosphorylation of downstream substrates.[5] This inhibition of Cdk1 activity leads to a cell cycle arrest at the G2/M boundary.[5]
Data Presentation
Quantitative data from HTS and subsequent validation assays are crucial for comparing the potency and selectivity of different compounds. The following tables provide a template for summarizing such data.
Table 1: In Vitro Kinase Inhibition Profile
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Cdk1/cyclin B |
| Cdk1/cyclin B | 35 | 1 |
| Cdk2/cyclin E | 350 | 10 |
| Cdk4/cyclin D1 | >10,000 | >285 |
| Aurora A | >10,000 | >285 |
| PLK1 | >10,000 | >285 |
Data presented for the representative inhibitor RO-3306. IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50%.[5]
Table 2: Cellular Activity Profile
| Cell Line | Assay Type | Endpoint | EC50 (µM) |
| HeLa | Cell Viability | ATP content (CellTiter-Glo) | 5.2 |
| HCT116 | Cell Cycle Arrest | G2/M population (FACS) | 0.5 |
| MCF-7 | Apoptosis | Caspase 3/7 activation | 8.1 |
EC50 values represent the concentration of the inhibitor that gives a half-maximal response.
Experimental Protocols
Biochemical High-Throughput Screening (HTS) Assay
This protocol describes a generic, robust biochemical assay for screening compound libraries against the Cdk1/cyclin B kinase. The assay is based on the time-resolved fluorescence resonance energy transfer (TR-FRET) methodology.
Materials:
-
Recombinant human Cdk1/cyclin B enzyme
-
Biotinylated peptide substrate (e.g., Biotin-Histone H1 peptide)
-
Europium-labeled anti-phospho-substrate antibody
-
Allophycocyanin (APC)-labeled streptavidin
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
384-well low-volume black plates
-
Compound library in DMSO
Protocol:
-
Compound Dispensing: Add 50 nL of each compound from the library to the wells of a 384-well plate. For the controls, add 50 nL of DMSO (negative control) or a known Cdk1 inhibitor (positive control).
-
Enzyme Addition: Add 5 µL of Cdk1/cyclin B solution (final concentration ~0.5 nM) in assay buffer to each well.
-
Incubation: Incubate the plates for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Reaction Initiation: Add 5 µL of a solution containing the biotinylated peptide substrate (final concentration ~200 nM) and ATP (final concentration ~10 µM) in assay buffer to each well.
-
Kinase Reaction: Incubate the plates for 60 minutes at room temperature.
-
Detection: Add 10 µL of detection mix containing the Europium-labeled anti-phospho-substrate antibody and APC-labeled streptavidin in detection buffer.
-
Incubation: Incubate the plates for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plates on a TR-FRET compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).
-
Data Analysis: Calculate the ratio of the emission at 665 nm to that at 615 nm. Determine the percent inhibition for each compound relative to the controls.
Cell-Based G2/M Arrest Assay
This protocol describes a secondary, cell-based assay to confirm the on-target effect of hit compounds from the primary screen by measuring cell cycle arrest.
Materials:
-
HeLa or HCT116 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
Propidium iodide (PI) staining solution (containing RNase A)
-
96-well cell culture plates
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed HeLa or HCT116 cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for 24 hours. Include DMSO as a negative control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G2/M phase of the cell cycle. Plot the percentage of G2/M cells against the compound concentration to determine the EC50.
Visualizations
Cdk1 Signaling Pathway
Caption: Cdk1 activation and inhibition pathway.
High-Throughput Screening Workflow
Caption: Workflow for HTS of Cdk1 inhibitors.
Logical Relationship of Cdk1 Inhibition and Cell Cycle Arrest
Caption: Consequence of Cdk1 inhibition on the cell cycle.
References
- 1. Cyclin-dependent kinase 1 (Cdk1) is essential for cell division and suppression of DNA re-replication but not for liver regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting CDK1 in cancer: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 4. CDK1 | Cell Cycle Structural Biology | Newcastle University [research.ncl.ac.uk]
- 5. pnas.org [pnas.org]
Application Notes and Protocols for Immunofluorescence Staining after Cdk1-IN-4 Exposure
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing immunofluorescence (IF) staining to investigate the cellular effects of Cdk1-IN-4, a selective inhibitor of Cyclin-Dependent Kinase 1 (Cdk1). The provided protocols and data will enable researchers to effectively design, execute, and interpret experiments aimed at understanding the mechanism of action of this compound and other Cdk1 inhibitors.
Introduction
Cyclin-Dependent Kinase 1 (Cdk1), a key regulator of the cell cycle, is essential for the G2/M transition and the progression of mitosis.[1][2][3] Its activity is frequently dysregulated in cancer, making it a promising target for therapeutic intervention.[2] this compound is a selective inhibitor of Cdk1 with demonstrated anti-proliferative activity in various cancer cell lines.[4][5] Immunofluorescence microscopy is a powerful technique to visualize the subcellular localization and expression levels of specific proteins, providing critical insights into the cellular consequences of Cdk1 inhibition. This document outlines detailed protocols for IF staining of cells treated with this compound, methods for data quantification, and the expected cellular phenotypes based on the known functions of Cdk1.
This compound: A Selective Cdk1 Inhibitor
This compound demonstrates selectivity for Cdk1 over other cyclin-dependent kinases. The inhibitory concentrations (IC50) are as follows:
| Target | IC50 (nM) |
| Cdk1 | 44.52[4][5] |
| Cdk5 | 135.22[4][5] |
| Cdk2 | 624.93[4][5] |
Table 1: In vitro inhibitory activity of this compound against various cyclin-dependent kinases.
Cdk1 Signaling Pathway and Inhibition
Cdk1, in complex with its regulatory cyclin partners (Cyclin A and Cyclin B), phosphorylates a multitude of substrate proteins to orchestrate the complex events of mitosis, including nuclear envelope breakdown, chromosome condensation, and spindle formation.[6] Inhibition of Cdk1 by this compound is expected to block these phosphorylation events, leading to cell cycle arrest, primarily at the G2/M transition.[4]
Experimental Protocols
The following protocols provide a general framework for immunofluorescence staining of cells treated with this compound. Optimization of parameters such as antibody concentrations and incubation times may be required for specific cell lines and antibodies.
Experimental Workflow
Detailed Protocol
1. Cell Culture and Treatment: a. Seed cells of choice (e.g., MDA-PATC53, HeLa, U2OS) onto sterile glass coverslips in a petri dish or multi-well plate at a density that will result in 50-70% confluency at the time of fixation. b. Culture cells in appropriate growth medium overnight in a humidified incubator at 37°C with 5% CO2. c. Treat cells with the desired concentration of this compound (e.g., 0.88 µM for MDA-PATC53 cells) or a vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).[4]
2. Fixation and Permeabilization: a. Aspirate the culture medium and gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS). b. Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 15 minutes at room temperature.[7] c. Wash the cells three times with PBS for 5 minutes each. d. Permeabilize the cells by incubating with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature. e. Wash the cells three times with PBS for 5 minutes each.
3. Blocking: a. To reduce non-specific antibody binding, incubate the cells in a blocking buffer (e.g., 1-5% bovine serum albumin (BSA) or 10% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature.[7]
4. Primary Antibody Incubation: a. Dilute the primary antibody to its optimal concentration in the blocking buffer. Recommended primary antibodies for studying Cdk1 inhibition include:
- Anti-alpha-tubulin (for visualizing microtubules and mitotic spindle)
- Anti-phospho-Histone H3 (Ser10) (a marker for mitotic cells)
- Anti-paxillin (to observe focal adhesions)[7][8]
- Phalloidin conjugated to a fluorophore (for staining F-actin)[7][8]
- Anti-Cyclin B1 (to observe its localization) b. Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips. c. Incubate overnight at 4°C in a humidified chamber.
5. Secondary Antibody Incubation: a. Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each. b. Dilute the fluorophore-conjugated secondary antibody (with specificity for the primary antibody's host species) in the blocking buffer. Protect from light from this point onwards. c. Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature in the dark.[7]
6. Counterstaining and Mounting: a. Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each in the dark. b. For nuclear counterstaining, incubate the cells with a dilute solution of DAPI (4′,6-diamidino-2-phenylindole) or Hoechst stain in PBS for 5-10 minutes. c. Wash the cells twice with PBS. d. Mount the coverslips onto glass slides using an anti-fade mounting medium. e. Seal the edges of the coverslips with clear nail polish and allow to dry.
7. Imaging and Data Analysis: a. Acquire images using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores. b. For quantitative analysis, ensure that all images are acquired using the same settings (e.g., exposure time, laser power). c. Analyze images using appropriate software (e.g., ImageJ, CellProfiler) to quantify parameters such as fluorescence intensity, cell morphology, percentage of mitotic cells, or the area of focal adhesions.[7][8]
Expected Results and Data Presentation
Treatment of cancer cells with this compound is expected to induce a G2/M phase cell cycle arrest.[4] This can be visualized and quantified using immunofluorescence. The following table summarizes expected quantitative outcomes based on published data for this compound and other Cdk1 inhibitors.
| Cell Line | Treatment | Parameter Measured | Expected Outcome | Reference |
| MDA-PATC53 | 0.88 µM this compound for 24h | Cell Cycle Phase | Significant increase in the percentage of cells in G2/M phase. | [4] |
| MDA-PATC53 | 0.88 µM this compound for 24h | Cdk1 Protein Level | Decrease in total Cdk1 protein levels. | [4] |
| HeLa | 1h with Cdk1 inhibitor (RO-3306) | Adhesion Complex Area | Decrease in the area of paxillin-stained adhesion complexes per cell. | [7][8] |
| Various Cancer Cell Lines | Cdk1 inhibitor | Mitotic Index | Increase in the percentage of cells positive for phospho-Histone H3 (Ser10). | [9] |
| Various Cancer Cell Lines | Cdk1 inhibitor | Cytoskeletal Organization | Disorganization of the actin cytoskeleton and abnormal mitotic spindle formation. | [8] |
Table 2: Summary of expected quantitative data from immunofluorescence analysis after Cdk1 inhibition.
These data provide a baseline for the anticipated effects of this compound and can be used to guide experimental design and data interpretation. It is recommended that researchers perform dose-response and time-course experiments to fully characterize the effects of this compound in their specific cell model.
References
- 1. Cyclin-dependent kinase 1 (Cdk1) is essential for cell division and suppression of DNA re-replication but not for liver regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting CDK1 in cancer: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. tebubio.com [tebubio.com]
- 6. CDK1 | Cell Cycle Structural Biology | Newcastle University [research.ncl.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Cell adhesion is regulated by CDK1 during the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fine Tuning the Cell Cycle: Activation of the Cdk1 Inhibitory Phosphorylation Pathway during Mitotic Exit - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the DNA Damage Response Using a Cdk1 Inhibitor
Note: While the specific inhibitor "Cdk1-IN-4" was requested, a thorough literature search did not yield specific data for a compound with this designation. Therefore, these application notes and protocols are based on the well-characterized and selective Cdk1 inhibitor, RO-3306 , which is frequently used in studies of the DNA damage response (DDR). The principles and methods described herein are broadly applicable to the study of other selective Cdk1 inhibitors.
Application Notes
Cyclin-dependent kinase 1 (Cdk1) is a master regulator of the cell cycle, primarily known for its essential role in driving cells through the G2/M transition and into mitosis.[1][2] However, emerging evidence has established Cdk1 as a critical player in the DNA damage response (DDR), making its selective inhibition a valuable tool for researchers in oncology, cell biology, and drug development.[3][4]
Cdk1's role in the DDR is multifaceted. It is involved in the activation of DNA damage checkpoints and is crucial for the initiation of homologous recombination (HR) repair of DNA double-strand breaks (DSBs).[4][5][6] Cdk1 accomplishes this by phosphorylating key DDR proteins, including BRCA1 and the nuclease Dna2, which are essential for the resection of DNA ends at the site of damage—a critical first step in HR.[4][6]
Inhibition of Cdk1 can therefore have significant consequences for how a cell responds to DNA damage. By blocking Cdk1 activity, researchers can study the intricate connections between cell cycle progression and DNA repair. Selective Cdk1 inhibitors, such as RO-3306, have been shown to induce a DNA damage response, characterized by the formation of γH2AX and RPA foci, even in the absence of external DNA damaging agents.[7] This is thought to be due to the role of Cdk1 in preventing replication-born DNA damage.[7]
Furthermore, inhibiting Cdk1 can sensitize cancer cells to DNA-damaging chemotherapeutics and radiation.[7][8] This synergistic effect is attributed to the dual impact of Cdk1 inhibition: preventing cells with damaged DNA from progressing into mitosis and impairing their ability to repair the damage through HR.[9] This makes Cdk1 inhibitors a subject of interest for combination cancer therapies.
These application notes provide a framework for utilizing a selective Cdk1 inhibitor to investigate the DNA damage response in cultured mammalian cells.
Data Presentation
Table 1: Inhibitory Activity of Selected Cdk Inhibitors
| Compound | Cdk1 IC₅₀ (nM) | Cdk2 IC₅₀ (nM) | Cdk4 IC₅₀ (nM) | Cdk5 IC₅₀ (nM) | Cdk6 IC₅₀ (nM) | Cdk7 IC₅₀ (nM) | Cdk9 IC₅₀ (nM) | Reference |
| RO-3306 | ~35 | ~350 | >10,000 | - | >10,000 | - | - | |
| Flavopiridol | 30 | 100 | 20 | - | 60 | 10 | 10 | |
| Dinaciclib | 3 | 1 | - | 1 | - | - | 4 | |
| Roscovitine | 2700 | 100 | >100,000 | - | >100,000 | 500 | 800 |
Note: IC₅₀ values can vary depending on the assay conditions. This table is for comparative purposes.
Signaling Pathway and Experimental Workflow
Caption: Cdk1 in the DNA Damage Response.
Caption: Experimental workflow for studying a Cdk1 inhibitor.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line appropriate for the study (e.g., U2OS, HeLa, HCT116 are commonly used in DDR studies).
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO₂.
-
Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 10-cm dishes, or chamber slides) to reach 60-70% confluency at the time of treatment.
-
Inhibitor Preparation: Prepare a stock solution of the Cdk1 inhibitor (e.g., 10 mM RO-3306 in DMSO). Store at -20°C or -80°C.
-
Treatment:
-
Thaw the inhibitor stock and dilute to the desired final concentration in pre-warmed culture medium.
-
For dose-response experiments, a range of concentrations (e.g., 1-10 µM for RO-3306) is recommended.[7]
-
For combination studies, pre-treat with the Cdk1 inhibitor for a specified time (e.g., 1-4 hours) before adding the DNA damaging agent (e.g., etoposide, cisplatin, or ionizing radiation).
-
Include a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor dose.
-
Incubate for the desired time period (e.g., 1, 2, 4, 6, 24 hours).
-
Western Blotting for DDR Markers
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Separate proteins on a polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies include:
-
Phospho-Histone H2A.X (Ser139) (γH2AX)
-
Phospho-Chk1 (Ser345)
-
Total Chk1
-
Cdk1
-
Actin or Tubulin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system.
Immunofluorescence for DNA Damage Foci
-
Cell Seeding and Treatment: Seed cells on glass coverslips or in chamber slides. Treat as described in Protocol 1.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBST for 1 hour.
-
Incubate with primary antibody (e.g., anti-γH2AX) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Image using a fluorescence or confocal microscope.
-
-
Quantification: Count the number of foci per nucleus. A cell is often considered positive if it has >5 or >10 foci. Analyze at least 100 cells per condition.
Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation and Treatment: Culture and treat cells in 6-well plates as described in Protocol 1.
-
Harvesting and Fixation:
-
Harvest both adherent and floating cells. Centrifuge at 1,500 rpm for 5 minutes.
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or up to several weeks).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software (e.g., FlowJo, FCS Express) to gate the cell populations and analyze the cell cycle distribution (G1, S, G2/M phases).
-
Clonogenic Survival Assay
-
Cell Seeding: Plate a known number of cells (e.g., 200-1000, depending on the cell line and treatment) in 6-well plates.
-
Treatment: Allow cells to attach overnight, then treat with the Cdk1 inhibitor and/or DNA damaging agent for a defined period (e.g., 24 hours).
-
Recovery: Remove the drug-containing medium, wash with PBS, and add fresh medium.
-
Colony Formation: Incubate the plates for 7-14 days, allowing colonies to form.
-
Staining and Counting:
-
Wash the plates with PBS.
-
Fix the colonies with a mixture of methanol and acetic acid.
-
Stain with 0.5% crystal violet solution.
-
Wash with water and air dry.
-
Count the number of colonies containing at least 50 cells.
-
-
Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition relative to the untreated control.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclin-dependent kinases (cdks) and the DNA damage response: rationale for cdk inhibitor–chemotherapy combinations as an anticancer strategy for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Behind the wheel and under the hood: functions of cyclin-dependent kinases in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell cycle regulation of DNA double-strand break end resection by Cdk1-dependent Dna2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK1 promotes nascent DNA synthesis and induces resistance of cancer cells to DNA-damaging therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK1: beyond cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinct allosteric networks in CDK4 and CDK6 in the cell cycle and in drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclin Dependent Kinase-1 (CDK-1) Inhibition as a Novel Therapeutic Strategy against Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Live-Cell Imaging with Cdk1-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 1 (Cdk1), a key regulator of the cell cycle, is a serine/threonine kinase that governs the G2/M transition and progression through mitosis.[1][2] Its activity is tightly controlled by cyclins, particularly cyclin B, and a series of phosphorylation and dephosphorylation events.[3] Dysregulation of Cdk1 activity is a hallmark of many cancers, making it a critical target for therapeutic intervention. Cdk1-IN-4 is a potent and selective small molecule inhibitor of Cdk1.[4] By arresting cells in the G2/M phase of the cell cycle, this compound provides a valuable tool for studying the intricate processes of mitosis and for the development of novel anti-cancer therapies.[4] Live-cell imaging offers a powerful approach to visualize and quantify the dynamic cellular events modulated by Cdk1 inhibition in real-time. These application notes provide detailed protocols for utilizing this compound in live-cell imaging studies to investigate its effects on cell cycle progression.
Cdk1 Signaling Pathway and Inhibition by this compound
The activity of Cdk1 is centrally regulated to ensure orderly progression through the cell cycle. In the G2 phase, Cdk1 associates with cyclin B. The resulting complex is kept in an inactive state through inhibitory phosphorylation by Wee1 and Myt1 kinases.[2][3] For mitotic entry, the phosphatase Cdc25 removes these inhibitory phosphates, leading to Cdk1 activation.[2] Activated Cdk1-cyclin B then phosphorylates a multitude of downstream substrates, initiating events such as chromosome condensation, nuclear envelope breakdown, and spindle formation.[5] this compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of Cdk1 and preventing the phosphorylation of its substrates, thereby inducing a G2/M arrest.[4]
Figure 1: Cdk1 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound based on available data. This information is crucial for designing and interpreting live-cell imaging experiments.
| Parameter | Value | Cell Line(s) | Reference |
| IC50 (Cdk1) | 44.52 nM | N/A (Biochemical Assay) | [4] |
| IC50 (Cdk2) | 624.93 nM | N/A (Biochemical Assay) | [4] |
| IC50 (Cdk5) | 135.22 nM | N/A (Biochemical Assay) | [4] |
| Effective Concentration (Cell Growth Inhibition) | 0.88 - 1.14 µM | MDA-PATC53, PL45 (Pancreatic Cancer) | [4] |
| Concentration for G2/M Arrest | 0.88 µM | MDA-PATC53 (Pancreatic Cancer) | [4] |
| Incubation Time for G2/M Arrest | 24 hours | MDA-PATC53 (Pancreatic Cancer) | [4] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Cell Cycle Arrest with this compound
This protocol describes a general procedure for observing the dynamics of cell cycle arrest induced by this compound using live-cell microscopy.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, U2OS, or a cancer cell line relevant to the research)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Live-cell imaging compatible plates or dishes (e.g., glass-bottom dishes)
-
Live-cell imaging microscope system with environmental control (37°C, 5% CO2)
-
Fluorescent nuclear stain (e.g., Hoechst 33342) or a cell cycle reporter (e.g., FUCCI)
Experimental Workflow:
Figure 2: Experimental workflow for live-cell imaging with this compound.
Procedure:
-
Cell Seeding: Seed cells onto imaging-compatible plates at a density that will result in 50-70% confluency at the time of imaging.
-
Incubation: Incubate the cells for 24-48 hours in a humidified incubator at 37°C and 5% CO2 to allow for cell attachment and recovery.
-
Labeling (Optional but Recommended):
-
For nuclear morphology: Add a live-cell compatible nuclear stain (e.g., Hoechst 33342) to the culture medium at the manufacturer's recommended concentration and incubate for 30-60 minutes.
-
For cell cycle phase identification: If using a cell cycle reporter system like FUCCI, ensure the cells are stably or transiently expressing the reporter prior to the experiment.
-
-
Microscope Setup: Equilibrate the live-cell imaging system to 37°C and 5% CO2.
-
Pre-treatment Imaging: Place the plate on the microscope stage and acquire images of several fields of view for each condition before adding the inhibitor. This will serve as a baseline.
-
Inhibitor Addition: Prepare fresh dilutions of this compound in pre-warmed complete culture medium. A concentration range of 0.5 µM to 5 µM is a reasonable starting point for many cell lines. Add the this compound containing medium to the cells. Include a vehicle control (DMSO) at the same final concentration.
-
Time-Lapse Imaging: Immediately begin time-lapse acquisition. Acquire images (phase-contrast and fluorescence) at regular intervals (e.g., every 15-30 minutes) for a duration of 24-48 hours.
-
Data Analysis: Analyze the acquired images to quantify:
-
The percentage of cells entering mitosis.
-
The duration of mitotic arrest.
-
Cell fate following arrest (e.g., mitotic slippage, apoptosis).
-
Protocol 2: Quantitative Analysis of Mitotic Timing
This protocol focuses on the precise measurement of the duration of different mitotic phases in the presence of this compound.
Materials:
-
Same as Protocol 1, with a strong recommendation for a cell line stably expressing a fluorescent histone marker (e.g., H2B-GFP or H2B-RFP) to visualize chromosome dynamics.
Procedure:
-
Follow steps 1-6 of Protocol 1.
-
High-Temporal-Resolution Imaging: For a detailed analysis of mitotic timing, a higher temporal resolution is required. Acquire images every 2-5 minutes from the point of inhibitor addition.
-
Data Analysis: Manually or using automated tracking software, determine the timing of key mitotic events for individual cells:
-
Nuclear Envelope Breakdown (NEBD): The point at which the nuclear envelope loses its smooth morphology and the fluorescent histone signal diffuses into the cytoplasm.
-
Metaphase Alignment: The time when all chromosomes have congressed to the metaphase plate.
-
Anaphase Onset: The initiation of sister chromatid separation.
-
Mitotic Exit: The completion of cytokinesis or evidence of mitotic slippage (decondensation of chromosomes without cell division).
-
-
Statistical Analysis: Compare the duration of each mitotic phase between control and this compound treated cells using appropriate statistical tests.
Considerations for Live-Cell Imaging with this compound
-
Phototoxicity: Minimize light exposure to prevent cellular stress and artifacts. Use the lowest possible laser power and exposure times that still provide a good signal-to-noise ratio. Consider using more sensitive detectors and efficient optical components.[6][7]
-
Concentration Optimization: The optimal concentration of this compound will vary between cell lines. It is recommended to perform a dose-response experiment to determine the lowest concentration that elicits the desired phenotype without causing excessive cytotoxicity.
-
Solubility and Stability: Ensure that this compound is fully dissolved in the culture medium. Prepare fresh dilutions from a DMSO stock for each experiment.
-
Off-Target Effects: While this compound is selective for Cdk1, it is important to consider potential off-target effects, especially at higher concentrations.[4] Comparing the observed phenotype with that of other selective Cdk1 inhibitors or with genetic knockdown of Cdk1 can help to validate the specificity of the effects.
Conclusion
This compound is a valuable chemical tool for dissecting the role of Cdk1 in cell cycle regulation. When combined with live-cell imaging, it allows for the dynamic and quantitative analysis of mitotic processes. The protocols and data presented here provide a foundation for researchers to design and execute robust experiments to further elucidate the intricate mechanisms of cell division and to evaluate the potential of Cdk1 inhibition in a therapeutic context.
References
- 1. Cyclin-dependent kinase 1 - Wikipedia [en.wikipedia.org]
- 2. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]
- 3. Fine Tuning the Cell Cycle: Activation of the Cdk1 Inhibitory Phosphorylation Pathway during Mitotic Exit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative live imaging of cancer and normal cells treated with Kinesin-5 inhibitors indicates significant differences in phenotypic responses and cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantifying CDK inhibitor selectivity in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 7. Circumventing photodamage in live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cdk1-IN-4 Concentration for Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use Cdk1-IN-4 in their experiments. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of Cyclin-dependent kinase 1 (Cdk1). Cdk1 is a key protein kinase that, in complex with its regulatory subunit Cyclin B, plays a crucial role in driving cells through the G2 phase of the cell cycle and into mitosis. This compound exerts its effect by binding to the ATP-binding pocket of Cdk1, thereby preventing the phosphorylation of Cdk1's downstream substrates. This inhibition of Cdk1 activity leads to a cell cycle arrest at the G2/M transition.
Q2: What are the primary applications of this compound in research?
This compound is primarily used in cancer research to study the effects of Cdk1 inhibition on cell cycle progression and cell proliferation in various cancer cell lines. Given its ability to induce a G2/M arrest, it is a valuable tool for investigating the role of Cdk1 in mitosis and for exploring its potential as a therapeutic target.
Q3: What is the recommended starting concentration for in vitro experiments?
For initial cell-based assays, a concentration range of 0.1 µM to 10 µM is a reasonable starting point for most cancer cell lines. A specific study demonstrated that a concentration of 0.88 µM was effective in inducing G2/M arrest in the MDA-PATC53 cell line after 24 hours of incubation[1]. However, the optimal concentration will be cell-line dependent and should be determined empirically.
Q4: Is there any information available for in vivo studies with this compound?
Currently, there is limited publicly available information regarding the use of this compound in in vivo models. Researchers planning in vivo experiments will need to conduct their own dose-finding and toxicity studies. General guidance for formulating hydrophobic kinase inhibitors for in vivo use can be found in the literature.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Notes |
| IC50 (Cdk1) | 44.52 nM | N/A (Biochemical Assay) | Demonstrates high potency against the primary target. |
| IC50 (Cdk2) | 624.93 nM | N/A (Biochemical Assay) | Shows good selectivity over Cdk2. |
| IC50 (Cdk5) | 135.22 nM | N/A (Biochemical Assay) | Exhibits selectivity over Cdk5. |
| Effective Concentration | 0.88 µM | MDA-PATC53 | Induced significant G2/M phase arrest after 24 hours of treatment.[1] |
| Growth Inhibition Range | 0 - 10 µM | Various Cancer Lines | Inhibits the growth of pancreatic, melanoma, leukemia, colon, and breast cancer cells.[1] |
Experimental Protocols
Protocol 1: Determining the Optimal In Vitro Concentration of this compound using a Cell Viability Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line.
-
Cell Seeding: Seed the cells of interest in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (typically 2,000-5,000 cells per well). Allow the cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, create a series of dilutions in cell culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.5%).
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle-only control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for a period that allows for at least two to three cell doublings (e.g., 48-72 hours).
-
Viability Assessment: Assess cell viability using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue®) or a crystal violet assay.
-
Data Analysis: Plot the cell viability against the logarithm of the this compound concentration. Use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry to Confirm Cdk1 Inhibition
This protocol describes how to assess the effect of this compound on the cell cycle distribution.
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with this compound at a concentration determined from the viability assay (e.g., the IC50 or 2x IC50) for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells to include any cells that may have detached during apoptosis.
-
Fixation: Wash the cells with ice-cold PBS and then fix them in ice-cold 70% ethanol while vortexing gently. The cells can be stored at -20°C for at least a week.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A to prevent staining of double-stranded RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase in the this compound treated sample compared to the control indicates successful Cdk1 inhibition.
Troubleshooting Guides
Issue 1: No or weak inhibition of cell proliferation observed.
-
Possible Cause: Sub-optimal inhibitor concentration.
-
Solution: Perform a dose-response experiment to determine the IC50 for your specific cell line as described in Protocol 1.
-
-
Possible Cause: Compound instability or degradation.
-
Solution: Prepare fresh stock solutions of this compound. Ensure proper storage of the stock solution (aliquoted and stored at -20°C or -80°C). Avoid repeated freeze-thaw cycles.
-
-
Possible Cause: Cell line resistance.
-
Solution: Some cell lines may have intrinsic or acquired resistance to Cdk1 inhibition. Consider using a different cell line or investigating potential resistance mechanisms.
-
Issue 2: High variability in experimental results.
-
Possible Cause: Inconsistent cell seeding or cell health.
-
Solution: Ensure a consistent number of viable cells are seeded in each well. Regularly check cell cultures for signs of stress or contamination.
-
-
Possible Cause: Inaccurate pipetting of the inhibitor.
-
Solution: Use calibrated pipettes and ensure proper mixing of the inhibitor in the culture medium.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
-
Issue 3: Difficulty in interpreting cell cycle analysis data.
-
Possible Cause: High percentage of debris or cell aggregates.
-
Solution: Gate out debris based on forward and side scatter properties. Use a doublet discrimination gate (e.g., FSC-A vs. FSC-H) to exclude cell aggregates from the analysis.
-
-
Possible Cause: Poor resolution of G1, S, and G2/M peaks.
-
Solution: Ensure proper fixation and staining procedures. Optimize the concentration of the DNA dye and the incubation time. Run the samples at a low flow rate on the cytometer to improve resolution.
-
-
Possible Cause: No clear G2/M arrest observed.
-
Solution: Re-evaluate the concentration and incubation time of this compound. A time-course experiment may be necessary to identify the optimal time point for observing the G2/M arrest.
-
Visualizations
Caption: Cdk1 Signaling Pathway and the action of this compound.
Caption: Experimental workflow for optimizing this compound concentration in vitro.
Caption: Troubleshooting logic for lack of this compound efficacy.
References
Troubleshooting Cdk1-IN-4 off-target effects
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting potential off-target effects of Cdk1-IN-4. The following information is designed to help users identify and mitigate issues that may arise during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here are some common questions and issues that researchers may encounter when working with this compound, along with troubleshooting advice.
Q1: I'm observing a more potent or different phenotype than expected with this compound treatment. Could this be due to off-target effects?
A1: Yes, unexpected phenotypes are often a sign of off-target activity. This compound, while a potent Cdk1 inhibitor, is known to interact with other kinases. The observed phenotype could be a result of the inhibition of one or more of these off-target kinases, or a combined effect of inhibiting Cdk1 and other targets.
Troubleshooting Steps:
-
Review the inhibitor's selectivity profile: Compare the concentrations of this compound you are using with its IC50 values for known off-targets. If your experimental concentration is high enough to inhibit other kinases, it's likely you are observing off-target effects.
-
Perform a dose-response experiment: Titrate this compound to determine the minimal concentration required to achieve the desired on-target effect (Cdk1 inhibition). This can help to minimize off-target effects by using the lowest effective concentration.
-
Use a structurally different Cdk1 inhibitor: If another selective Cdk1 inhibitor with a different chemical scaffold recapitulates the on-target phenotype but not the unexpected phenotype, this provides strong evidence that the latter is due to an off-target effect of this compound.
-
Validate off-target engagement in your cellular system: Use techniques like Western Blotting to check the phosphorylation status of downstream targets of the suspected off-target kinases.
Q2: My cells are arresting in the G2/M phase as expected, but I'm also seeing a significant amount of cell death, which is not typical for Cdk1 inhibition alone in my cell line. What could be the cause?
A2: While Cdk1 inhibition is expected to cause a G2/M arrest, the observed cytotoxicity could be due to the inhibition of off-target kinases that are critical for cell survival in your specific cell line. For example, inhibition of survival pathways regulated by kinases like AXL, JAK1, or IGF1R could lead to apoptosis.
Troubleshooting Steps:
-
Assess the activation status of survival pathways: Check the phosphorylation levels of key downstream effectors of pro-survival kinases that are known off-targets of this compound (e.g., STAT3 for JAK1, Akt for IGF1R). A decrease in phosphorylation would suggest that these pathways are being inhibited.
-
Rescue experiment: To confirm if the cytotoxicity is due to a specific off-target, you can try to rescue the phenotype by activating the downstream pathway of the suspected off-target kinase. For instance, if you suspect IGF1R inhibition is causing cell death, you could try stimulating the cells with IGF-1.
-
Use a more selective Cdk1 inhibitor: Compare the effects of this compound with a more selective Cdk1 inhibitor. If the more selective inhibitor induces G2/M arrest without significant cell death, it is likely that the cytotoxicity observed with this compound is due to its off-target effects.
Q3: How can I confirm that this compound is engaging with its intended target (Cdk1) and potential off-targets in my live cells?
A3: Direct confirmation of target engagement in a cellular context is crucial. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. It is based on the principle that a ligand binding to a protein stabilizes it against thermal denaturation.
Troubleshooting Steps:
-
Perform a CETSA experiment: Treat your cells with this compound and a vehicle control. After treatment, heat the cell lysates to a range of temperatures. The target protein (Cdk1) and any engaged off-targets should show increased thermal stability in the drug-treated samples compared to the control.
-
Analyze results by Western Blot: After the heat treatment, separate the soluble and aggregated protein fractions and analyze the amount of the target protein in the soluble fraction by Western Blotting. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Quantitative Data for this compound
The following tables summarize the in vitro inhibitory activity of this compound against its primary target and known off-targets. This data is crucial for designing experiments and interpreting results.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| Cdk1 | 44.52 |
| Cdk2 | 624.93 |
| Cdk5 | 135.22 |
| AXL | 2488 |
| PTK2B | 8957 |
| FGFR | 7620 |
| JAK1 | 8541 |
| IGF1R | 4294 |
| BRAF | 1156 |
Data compiled from publicly available sources. IC50 values can vary depending on the assay conditions.
Key Experimental Protocols
Below are detailed methodologies for key experiments to investigate and validate the on- and off-target effects of this compound.
Protocol 1: Kinome-Wide Selectivity Profiling (Kinome Scan)
This method is used to broadly assess the selectivity of a kinase inhibitor against a large panel of kinases.
Methodology:
-
Compound Submission: Provide this compound at a specified concentration (e.g., 1 µM) to a commercial kinome scanning service.
-
Binding Assay: The service will typically use a competition binding assay. A proprietary kinase-tagged phage is incubated with an immobilized active site-directed ligand. Your compound is then added to compete for binding.
-
Quantification: The amount of kinase-tagged phage bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. The results are reported as the percentage of the DMSO control.
-
Data Analysis: The results will be a list of kinases that show significant binding to this compound at the tested concentration. This provides a broad overview of potential off-targets.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This assay confirms target engagement in a cellular environment.
Methodology:
-
Cell Culture and Treatment: Culture your cells of interest to ~80% confluency. Treat the cells with this compound at the desired concentration (e.g., 10x the IC50 for Cdk1) and a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).
-
Harvest and Lysis: Harvest the cells and resuspend them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Heat Treatment: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Centrifugation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction from the precipitated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of Cdk1 and suspected off-targets by Western Blotting.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the this compound treated samples indicates target engagement.
Protocol 3: Western Blot for Downstream Target Phosphorylation
This protocol is used to assess the functional consequence of inhibiting a particular kinase by measuring the phosphorylation of its downstream substrates.
Methodology:
-
Cell Treatment: Treat cells with this compound at various concentrations for a specific duration. Include appropriate positive and negative controls (e.g., a known inhibitor of the off-target kinase).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for the phosphorylated form of the downstream target and the total protein as a loading control.
-
Detection: After washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the change in phosphorylation of the downstream target in response to this compound treatment.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to troubleshooting this compound off-target effects.
Caption: this compound on-target signaling pathway.
Caption: Experimental workflow for troubleshooting off-target effects.
Caption: Potential off-target inhibition of the IGF1R signaling pathway.
Caption: Potential off-target inhibition of the JAK/STAT signaling pathway.
Caption: Potential off-target inhibition of the FGFR signaling pathway.
Caption: Potential off-target inhibition of the BRAF signaling pathway.
How to minimize Cdk1-IN-4 toxicity in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize Cdk1-IN-4 toxicity in cell lines and effectively utilize this inhibitor in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of Cyclin-dependent kinase 1 (Cdk1).[1] It functions by targeting the ATP-binding pocket of Cdk1, thereby preventing the phosphorylation of its substrates that are essential for the G2/M phase transition and entry into mitosis.[1][2] In cancer cell lines, this inhibition leads to cell cycle arrest in the G2/M phase and a subsequent decrease in cell proliferation.[1]
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
The optimal concentration of this compound is cell-line dependent. A good starting point is to perform a dose-response experiment to determine the IC50 (the concentration that inhibits 50% of cell growth) for your specific cell line. Based on available data, the IC50 for pancreatic cancer cell lines MDA-PATC53 and PL45 are 0.88 µM and 1.14 µM, respectively, after 24 hours of treatment.[1] For other cancer cell lines such as melanoma, leukemia, colon, and breast cancer, concentrations up to 10 µM have been used.[1] It is recommended to start with a concentration range spanning from 0.1 µM to 10 µM.
Q3: How can I assess the toxicity of this compound in my cell line?
Toxicity can be assessed using various methods:
-
Cell Viability Assays: Assays like MTT, MTS, or WST-1 can measure metabolic activity, which correlates with the number of viable cells.
-
Cell Counting: A simple method is to use a hemocytometer or an automated cell counter with a viability dye such as trypan blue to distinguish between live and dead cells.
-
Apoptosis Assays: To determine if cell death is occurring via apoptosis, you can use techniques like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or a caspase activity assay. Prolonged treatment (>48 hours) with some Cdk1 inhibitors has been shown to induce apoptosis in cancer cells.[3][4]
Q4: I am observing high levels of cell death even at low concentrations. What could be the cause?
Several factors could contribute to excessive toxicity:
-
High Sensitivity of the Cell Line: Some cell lines are inherently more sensitive to Cdk1 inhibition. Normal proliferating cells can also be damaged by Cdk1 inhibition, particularly if they are in the G2/M phase of the cell cycle.[5][6]
-
Prolonged Exposure: Continuous exposure to the inhibitor can lead to cumulative toxicity. Consider reducing the incubation time. Short-term treatment (up to 20 hours) with some Cdk1 inhibitors can result in a reversible G2/M arrest, while longer exposure leads to apoptosis.[3][4]
-
Off-Target Effects: At higher concentrations, this compound can inhibit other kinases, which may contribute to toxicity.[1] Refer to the selectivity profile in the data summary table below.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells (typically <0.1%).
Q5: How can I minimize the off-target effects of this compound?
To minimize off-target effects, it is crucial to use the lowest effective concentration of the inhibitor that still achieves the desired biological outcome.[1] Performing a careful dose-response analysis is key. Additionally, consider including appropriate controls, such as a less active enantiomer of the inhibitor if available, or using a second, structurally different Cdk1 inhibitor to confirm that the observed phenotype is due to Cdk1 inhibition.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No effect on cell cycle or viability | 1. Incorrect Concentration: The concentration of this compound may be too low for your cell line. 2. Inhibitor Instability: The inhibitor may have degraded. 3. Cell Line Resistance: Your cell line may be resistant to Cdk1 inhibition. | 1. Perform a Dose-Response Curve: Test a wider range of concentrations (e.g., 0.1 µM to 20 µM) to determine the optimal concentration. 2. Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock. 3. Verify Target Engagement: Use Western blotting to check for a decrease in the phosphorylation of known Cdk1 substrates. |
| High background toxicity in control cells | 1. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 2. Contamination: Your cell culture may be contaminated. | 1. Prepare a Solvent Control: Treat cells with the same concentration of the solvent used to dissolve this compound. Ensure the final solvent concentration is below the toxic threshold for your cells. 2. Check for Contamination: Regularly check your cell cultures for signs of bacterial or fungal contamination. |
| Inconsistent results between experiments | 1. Variation in Cell Density: The initial number of cells seeded can affect the outcome. 2. Variation in Inhibitor Potency: Inconsistent preparation of inhibitor dilutions. 3. Cell Cycle Synchronization: The proportion of cells in the G2/M phase at the time of treatment can influence the inhibitor's effect.[5][6] | 1. Standardize Seeding Density: Use a consistent cell seeding density for all experiments. 2. Prepare Fresh Dilutions: Prepare fresh serial dilutions of this compound for each experiment. 3. Synchronize Cells (Optional): For some experiments, you may want to synchronize the cells to a specific phase of the cell cycle before adding the inhibitor. |
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| Cdk1 | 44.52 |
| Cdk2 | 624.93 |
| Cdk5 | 135.22 |
| AXL | 2488 |
| PTK2B | 8957 |
| FGFR | 7620 |
| JAK1 | 8541 |
| IGF1R | 4294 |
| BRAF | 1156 |
| Data from MedChemExpress product datasheet, citing Akl L, et al. Eur J Med Chem. 2022.[1] |
Table 2: Cell Growth Inhibition by this compound (24-hour treatment)
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-PATC53 | Pancreatic | 0.88 |
| PL45 | Pancreatic | 1.14 |
| Data from MedChemExpress product datasheet, citing Akl L, et al. Eur J Med Chem. 2022.[1] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (e.g., 5,000 cells/well). Allow the cells to adhere overnight.
-
Inhibitor Preparation: Prepare a 2X stock solution of this compound in your cell culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0, 0.1, 0.5, 1, 2.5, 5, 10 µM). Include a solvent control.
-
Treatment: Remove the old medium from the wells and add 100 µL of the 2X inhibitor solutions to the appropriate wells.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the solvent control. Plot the viability against the log of the inhibitor concentration and use a non-linear regression to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with this compound at the desired concentration (e.g., the IC50 value) and a solvent control for the desired time (e.g., 24 hours).
-
Cell Harvesting:
-
Collect the culture medium (which may contain floating dead cells).
-
Wash the adherent cells with PBS and then detach them using trypsin.
-
Combine the detached cells with the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution (containing PI and RNase A).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Cdk1 signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for evaluating the toxicity of this compound.
Caption: A decision tree for troubleshooting high toxicity with this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner. — Department of Oncology [oncology.ox.ac.uk]
- 6. CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
Cdk1-IN-4 experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Cdk1-IN-4 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of Cyclin-dependent kinase 1 (Cdk1). Cdk1 is a key serine/threonine protein kinase that plays a crucial role in regulating the cell cycle, particularly in the transition from G2 phase to mitosis (M phase). This compound acts as an ATP-competitive inhibitor, binding to the ATP pocket of Cdk1 and preventing the phosphorylation of its downstream substrates. This inhibition of Cdk1 activity leads to a cell cycle arrest, primarily at the G2/M boundary.[1][2]
Q2: What are the primary applications of this compound in research?
This compound is primarily used in cancer research to study the effects of Cdk1 inhibition on cancer cell proliferation and survival. Its ability to induce cell cycle arrest makes it a valuable tool for investigating the role of Cdk1 in tumor growth.[3] It can be used in various cell-based assays to assess its impact on cell viability, apoptosis, and cell cycle distribution.
Q3: What is the selectivity profile of this compound?
This compound is a selective Cdk1 inhibitor, but it also shows activity against other kinases at higher concentrations. It is important to be aware of its selectivity profile to interpret experimental results accurately.
Quantitative Data Summary
| Target | IC50 (nM) | Reference |
| Cdk1 | 44.52 | [3] |
| Cdk2 | 624.93 | [3] |
| Cdk5 | 135.22 | [3] |
| AXL | 2488 | [3] |
| PTK2B | 8957 | [3] |
| FGFR | 7620 | [3] |
| JAK1 | 8541 | [3] |
| IGF1R | 4294 | [3] |
| BRAF | 1156 | [3] |
| Cell Line | Assay | IC50 (µM) | Incubation Time | Reference |
| MDA-PATC53 | Cell Proliferation | 0.88 | 24 hours | [3] |
| PL45 | Cell Proliferation | 1.14 | 24 hours | [3] |
Troubleshooting Guides
Compound Solubility and Stability
Problem: I am observing precipitation of this compound in my cell culture medium.
Possible Causes & Solutions:
-
Low Aqueous Solubility: this compound, like many small molecule inhibitors, has low solubility in aqueous solutions.
-
Incorrect Stock Solution Preparation: Improper dissolution can lead to precipitation upon dilution.
-
Solution: Ensure the compound is fully dissolved in the stock solvent. Gentle warming and vortexing can aid dissolution. For long-term storage, aliquot stock solutions to avoid repeated freeze-thaw cycles.
-
-
Interaction with Media Components: Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can sometimes interact with the compound and cause precipitation.
-
Solution: Prepare the final dilution of this compound in a serum-free medium immediately before adding it to the cells.
-
Problem: I am unsure about the stability of my this compound stock solution.
Possible Causes & Solutions:
-
Degradation over Time: Like all chemical compounds, this compound can degrade over time, especially if not stored properly.
-
Solution: Store stock solutions at -20°C or -80°C in tightly sealed vials to protect from moisture and light. It is recommended to use freshly prepared dilutions for each experiment.
-
Inconsistent or Unexpected Experimental Results
Problem: I am not observing the expected G2/M cell cycle arrest after treating my cells with this compound.
Possible Causes & Solutions:
-
Suboptimal Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit Cdk1 in your specific cell line.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for inducing G2/M arrest in your cell line. A typical starting point for Cdk1 inhibitors like RO-3306 is in the low micromolar range.[1]
-
-
Insufficient Incubation Time: The treatment duration may not be long enough for the cells to accumulate at the G2/M checkpoint.
-
Solution: Conduct a time-course experiment to determine the optimal incubation time. For many cell lines, a 16-24 hour treatment is sufficient to observe a significant G2/M arrest.[6]
-
-
Cell Line-Specific Differences: The response to Cdk1 inhibition can vary between different cell lines due to variations in their genetic background and cell cycle regulation.
-
Solution: Confirm the expression and activity of Cdk1 in your cell line.
-
-
Compound Inactivity: The this compound may have degraded.
-
Solution: Use a fresh aliquot of the inhibitor and verify its activity with appropriate positive controls.
-
Problem: My Western blot results for downstream targets of Cdk1 are not showing the expected changes.
Possible Causes & Solutions:
-
Ineffective Cdk1 Inhibition: See the troubleshooting steps for "No observed G2/M arrest."
-
Antibody Issues: The antibodies used to detect the phosphorylation status of Cdk1 substrates may not be specific or sensitive enough.
-
Solution: Validate your antibodies using positive and negative controls. Ensure you are using the recommended antibody dilutions and blocking conditions.
-
-
Timing of Sample Collection: The changes in phosphorylation of Cdk1 substrates can be transient.
-
Solution: Perform a time-course experiment to identify the optimal time point for observing the desired changes after this compound treatment.
-
Problem: I am observing unexpected cell death or morphological changes at concentrations where I expect to see cell cycle arrest.
Possible Causes & Solutions:
-
Off-Target Effects: At higher concentrations, this compound may inhibit other kinases, leading to off-target effects and toxicity.[3]
-
Solution: Perform a dose-response experiment to identify a concentration that induces cell cycle arrest with minimal toxicity. Compare the observed phenotype with that of other known Cdk1 inhibitors.
-
-
Prolonged Cell Cycle Arrest: Long-term arrest at the G2/M checkpoint can eventually lead to apoptosis.[1]
-
Solution: If your goal is to study the effects of G2/M arrest, use shorter incubation times. If you are studying the induction of apoptosis, longer incubation times may be appropriate.
-
Experimental Protocols
Western Blotting for Cdk1 Activity
This protocol describes how to assess the inhibition of Cdk1 activity by monitoring the phosphorylation of a key downstream target, Histone H3 at Serine 10 (p-Histone H3 (Ser10)).
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Histone H3 (Ser10)
-
Mouse anti-Histone H3
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of this compound or DMSO (vehicle control) for the desired duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the p-Histone H3 (Ser10) signal to the total Histone H3 and the loading control. A decrease in the p-Histone H3 (Ser10) signal indicates inhibition of Cdk1 activity.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or DMSO (vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol analyzes the distribution of cells in different phases of the cell cycle.
Materials:
-
This compound
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat them with this compound or DMSO for the desired duration.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with PBS.
-
Fixation: Fix the cells in cold 70% ethanol and store them at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase indicates Cdk1 inhibition.[7]
Visualizations
Caption: Cdk1 signaling at the G2/M transition and the inhibitory action of this compound.
Caption: General experimental workflow for characterizing the effects of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes with this compound.
References
- 1. pnas.org [pnas.org]
- 2. Fine Tuning the Cell Cycle: Activation of the Cdk1 Inhibitory Phosphorylation Pathway during Mitotic Exit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Cdk1-IN-4 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and understanding resistance to the selective Cdk1 inhibitor, Cdk1-IN-4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of Cyclin-Dependent Kinase 1 (Cdk1). It functions by competing with ATP for the kinase's binding site. Cdk1 is a critical regulator of the cell cycle, particularly at the G2/M transition. Inhibition of Cdk1 by this compound leads to a G2/M phase cell cycle arrest and a subsequent decrease in cancer cell proliferation. In some cell lines, such as the pancreatic cancer cell line MDA-PATC53, treatment with this compound has been shown to downregulate the protein levels of Cdk1 itself.
Q2: In which cancer types has this compound shown activity?
In vitro studies have demonstrated that this compound inhibits the growth of a range of cancer cell lines, including those from pancreatic ductal adenocarcinoma (PDAC), melanoma, leukemia, colon, and breast cancers.
Q3: What are the typical IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound varies depending on the target kinase and the cell line.
| Target/Cell Line | IC50 (nM) |
| Cdk1 (in vitro kinase assay) | 44.52 |
| Cdk2 (in vitro kinase assay) | 624.93 |
| Cdk5 (in vitro kinase assay) | 135.22 |
| MDA-PATC53 (pancreatic cancer) | 880 |
| PL45 (pancreatic cancer) | 1140 |
| Data summarized from MedChemExpress product datasheet. |
Q4: Are there any known off-target effects for this compound?
Yes, at higher concentrations, this compound can inhibit other kinases. It is important to consider these potential off-target effects when interpreting experimental results.
| Off-Target Kinase | IC50 (nM) |
| BRAF | 1156 |
| AXL | 2488 |
| IGF1R | 4294 |
| FGFR | 7620 |
| JAK1 | 8541 |
| PTK2B | 8957 |
| Data summarized from MedChemExpress product datasheet. |
Q5: Have specific resistance mechanisms to this compound been identified?
To date, there are no published studies that specifically detail acquired resistance mechanisms to this compound. However, based on known mechanisms of resistance to other CDK inhibitors, potential mechanisms could include:
-
Upregulation of the Cdk1 target or bypass pathways: Cells may compensate for Cdk1 inhibition by upregulating Cdk1 expression or activating alternative signaling pathways that promote cell cycle progression.
-
Alterations in the drug target: Mutations in the ATP-binding pocket of Cdk1 could reduce the binding affinity of this compound.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the inhibitor out of the cell, reducing its intracellular concentration.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| No or weak inhibition of cell proliferation. | Inhibitor instability: this compound may have degraded due to improper storage or handling. | - Ensure the inhibitor is stored as recommended on the datasheet. - Prepare fresh stock solutions and working dilutions for each experiment. |
| Cell line insensitivity: The chosen cell line may be intrinsically resistant to Cdk1 inhibition. | - Confirm that the cell line expresses Cdk1. - Test a range of this compound concentrations to determine the IC50 for your specific cell line. - Consider using a positive control cell line known to be sensitive to Cdk1 inhibition. | |
| Inconsistent results between experiments. | Variable cell seeding density: Inconsistent cell numbers at the start of the experiment can lead to variability. | - Standardize your cell seeding protocol to ensure consistent cell density across all wells and experiments. |
| Variations in incubation time: The effects of this compound can be time-dependent. | - Maintain consistent incubation times for all experiments. | |
| No observable G2/M arrest in cell cycle analysis. | Insufficient drug concentration: The concentration of this compound may be too low to induce a significant cell cycle arrest. | - Perform a dose-response experiment to identify the optimal concentration for inducing G2/M arrest in your cell line. |
| Rb-deficient cell line: Some CDK inhibitors require a functional Retinoblastoma (Rb) protein to induce G1 arrest. While Cdk1 primarily acts at G2/M, the overall cell cycle machinery is interconnected. | - Confirm the Rb status of your cell line. | |
| Unexpected cell death at low concentrations. | Off-target effects: this compound may be hitting other kinases, leading to toxicity. | - Refer to the off-target profile of this compound and consider if any of the affected pathways could be responsible for the observed toxicity in your cell line. - Lower the concentration of the inhibitor and perform a time-course experiment. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cancer cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-10 µM) for 24 to 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Cdk1 Expression
This protocol can be used to assess the effect of this compound on Cdk1 protein levels.
-
Cell Lysis: Treat cells with the desired concentration of this compound (e.g., 0.88 µM for MDA-PATC53 cells) for 24 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Cdk1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like β-actin or GAPDH to normalize the results.
Signaling Pathways and Experimental Workflows
Cdk1 Signaling Pathway and the Action of this compound
The following diagram illustrates the central role of the Cdk1/Cyclin B complex in the G2/M transition and how this compound inhibits this process.
Caption: Cdk1/Cyclin B activation and inhibition by this compound.
Logical Workflow for Investigating this compound Resistance
This diagram outlines a logical workflow for researchers to investigate potential resistance to this compound.
Caption: Workflow for investigating this compound resistance.
Cdk1-IN-4 protocol refinement for specific cell types
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cdk1-IN-4 and other Cdk1 inhibitors. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Cdk1 inhibitors like this compound?
A1: Cdk1 (Cyclin-dependent kinase 1) is a key serine/threonine kinase that, in complex with cyclin B, plays a crucial role in regulating the G2/M transition and entry into mitosis.[1][2] Cdk1 inhibitors act by blocking the kinase activity of the Cdk1/cyclin B complex. This inhibition prevents the phosphorylation of downstream substrates necessary for mitotic entry, leading to a cell cycle arrest, typically at the G2/M boundary.[3][4]
Q2: What is the expected cellular outcome after treating cells with a Cdk1 inhibitor?
A2: Treatment with a Cdk1 inhibitor is expected to induce a G2/M phase cell cycle arrest.[3] This can be observed through flow cytometry analysis as an accumulation of cells with 4N DNA content. Prolonged arrest or high concentrations of the inhibitor may lead to apoptosis or cellular senescence, depending on the cell type and experimental conditions.
Q3: How do I determine the optimal concentration of this compound for my specific cell type?
A3: The optimal concentration of any Cdk1 inhibitor, including this compound, is cell-type dependent and should be determined empirically. A good starting point is to perform a dose-response curve and assess cell viability (e.g., using an MTT or CellTiter-Glo assay) and cell cycle progression (via flow cytometry). The effective concentration can vary significantly between different cell lines.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable G2/M arrest | Inhibitor concentration is too low. | Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a range based on published IC50 values for similar Cdk1 inhibitors (see Table 1). |
| Cell line is resistant to Cdk1 inhibition. | Some cell lines may have intrinsic resistance mechanisms. Confirm Cdk1 expression and activity in your cell line. Consider using a positive control cell line known to be sensitive to Cdk1 inhibition. | |
| Inhibitor is inactive. | Ensure proper storage and handling of the this compound compound. Test the inhibitor on a sensitive positive control cell line. | |
| High levels of cell death | Inhibitor concentration is too high. | Reduce the concentration of this compound. Perform a toxicity assay to determine the cytotoxic threshold for your cell line. |
| Prolonged incubation time. | Reduce the duration of the treatment. A time-course experiment can help identify the optimal window for observing G2/M arrest without excessive cell death. | |
| Off-target effects. | At high concentrations, inhibitors may have off-target effects. Ensure the observed phenotype is consistent with Cdk1 inhibition by performing downstream analysis (e.g., checking phosphorylation of Cdk1 substrates). | |
| Variability between experiments | Inconsistent cell culture conditions. | Maintain consistent cell density, passage number, and growth conditions. Synchronize cells before treatment for more uniform responses. |
| Inhibitor solution instability. | Prepare fresh inhibitor solutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles. |
Quantitative Data
Table 1: IC50 Values of Representative Cdk1 Inhibitors in Various Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known Cdk1 inhibitors across different cell lines. This data can serve as a reference for determining a starting concentration range for this compound, though specific values for this compound are not widely available and must be determined experimentally.
| Inhibitor | Cell Line | IC50 (nM) |
| Compound A | T98G (Glioblastoma) | Not specified for cell growth, but inhibits substrate phosphorylation |
| Compound A | 30 various cancer cell lines | 4.1 - 33 |
| Flavone Derivative 2a | Not specified | Exhibits Cdk1 inhibitory activity |
Note: Data for "Compound A" and "Flavone Derivative 2a" are from studies on novel CDK inhibitors and may not be commercially available.[5][6] They are included to provide a general sense of the potency of Cdk1 inhibitors.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration
This protocol outlines a method to determine the effective concentration of this compound for inducing G2/M arrest in a specific cell line.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well and 6-well plates
-
Cell viability reagent (e.g., MTT, resazurin)
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate for viability assessment and a 6-well plate for cell cycle analysis at a density that allows for logarithmic growth during the experiment.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in complete culture medium to achieve a range of final concentrations (e.g., 1 nM to 10 µM).
-
Treatment: After allowing cells to adhere overnight, replace the medium with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).
-
Cell Viability Assay: Add the cell viability reagent to the 96-well plate and measure the signal according to the manufacturer's instructions.
-
Cell Cycle Analysis:
-
Harvest cells from the 6-well plate by trypsinization.
-
Wash the cells with PBS and fix them in cold 70% ethanol.
-
Stain the cells with PI staining solution containing RNase A.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.
-
-
Data Analysis: Plot cell viability and the percentage of cells in G2/M against the inhibitor concentration to determine the optimal concentration that induces G2/M arrest with minimal cytotoxicity.
Signaling Pathways and Workflows
Cdk1 Signaling Pathway in G2/M Transition
The following diagram illustrates the central role of Cdk1 in the G2/M transition and the point of intervention for Cdk1 inhibitors.
Caption: Cdk1 activation at the G2/M transition is regulated by Cyclin B association and phosphorylation events. This compound inhibits the active Cdk1/Cyclin B complex.
Experimental Workflow for Assessing this compound Efficacy
This workflow outlines the steps to evaluate the effectiveness of this compound in a given cell line.
Caption: A typical experimental workflow for determining the efficacy of this compound on a specific cell type.
References
- 1. The Cyclin-dependent kinase 1: more than a cell cycle regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 3. CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Cyclin-Dependent Kinase 1 in Translational Regulation in the M-Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
Dealing with Cdk1-IN-4 precipitation in media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the use of Cdk1-IN-4, a selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments, with a focus on resolving this compound precipitation in cell culture media.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound in your cell culture media can lead to inaccurate experimental results. The following guide provides a systematic approach to diagnose and resolve this issue.
Visual Identification of Precipitation
Compound precipitation can manifest in several ways:
-
Visible Particles: You may observe distinct crystalline or amorphous particles in the culture vessel.
-
Cloudiness or Turbidity: The media may appear hazy or cloudy, indicating fine, suspended particles.[1]
-
Color Change: Precipitation of a colored compound can alter the media's appearance.[1]
Root Causes and Solutions
Several factors can contribute to this compound precipitation.[1] The table below summarizes the common causes and provides recommended solutions.
| Potential Cause | Description | Recommended Solution |
| Poor Aqueous Solubility | This compound, like many kinase inhibitors, is a hydrophobic molecule with limited solubility in aqueous solutions like cell culture media.[2] | Prepare a high-concentration stock solution in an appropriate organic solvent, such as Dimethyl Sulfoxide (DMSO).[2] |
| High Final Concentration | Exceeding the solubility limit of this compound in the final culture volume will cause it to precipitate.[1] | Determine the optimal working concentration through a dose-response experiment, starting with lower, more soluble concentrations. |
| Solvent Shock | Rapid dilution of a concentrated DMSO stock into the aqueous media can cause the compound to "crash out" of solution.[3] | Add the stock solution dropwise to the pre-warmed media while gently vortexing or swirling to ensure rapid and even dispersion. |
| Media Composition | Components in the cell culture media, such as proteins and salts, can interact with this compound and reduce its solubility.[1][4] | Test the solubility of this compound in a simpler buffer (e.g., PBS) to determine if media components are the primary issue. Consider using serum-free media for initial dilutions if serum proteins are suspected to be the cause. |
| Temperature Fluctuations | Changes in temperature can significantly affect compound solubility. Moving media from cold storage to a 37°C incubator can sometimes induce precipitation.[3][5] | Pre-warm the cell culture media to 37°C before adding the this compound stock solution. Avoid repeated freeze-thaw cycles of the stock solution.[5] |
| pH of the Medium | The pH of the culture media can influence the ionization state and solubility of the compound.[1] | Ensure the media is properly buffered (e.g., with HEPES) and that the CO2 level in the incubator is stable to maintain a consistent pH. |
Experimental Workflow for Preparing this compound Working Solutions
The following workflow is designed to minimize the risk of precipitation.
Caption: Workflow for preparing this compound working solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for creating a stock solution of this compound is Dimethyl Sulfoxide (DMSO).[2]
Q2: How should I store this compound stock solutions?
A2: For long-term storage, this compound stock solutions in DMSO should be aliquoted into single-use volumes and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Once thawed, an aliquot may be kept at 4°C for up to two weeks. Protect from light.[2]
Q3: What is the recommended final concentration of DMSO in the cell culture media?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture media should be kept low, typically below 0.5%.[2]
Q4: Can I use sonication or warming to redissolve precipitated this compound?
A4: Yes, briefly sonicating or warming the solution to 37°C can help to redissolve the precipitate.[2] However, it is crucial to ensure the solution is completely clear before adding it to your cells. If precipitation persists, it is advisable to prepare a fresh solution.
Q5: How does this compound work?
A5: this compound is a selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1). CDK1 is a key regulator of the cell cycle, particularly the G2/M transition.[3][6] By inhibiting CDK1, this compound can arrest cells in the G2/M phase of the cell cycle and induce apoptosis, making it a compound of interest in cancer research.
Cdk1 Signaling Pathway in the Cell Cycle
The diagram below illustrates the central role of CDK1 in regulating the G2/M transition of the cell cycle.
Caption: Simplified Cdk1 signaling pathway at the G2/M transition.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a step-by-step guide for preparing this compound solutions for cell-based assays.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Pre-warmed (37°C) complete cell culture medium
Procedure:
-
Prepare a 10 mM Stock Solution: a. Accurately weigh the required amount of this compound powder. b. Dissolve the powder in the appropriate volume of 100% DMSO to achieve a final concentration of 10 mM. c. Gently vortex or sonicate briefly to ensure complete dissolution. d. Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C.
-
Prepare Working Solutions: a. Thaw an aliquot of the 10 mM this compound stock solution at room temperature. b. Pre-warm the complete cell culture medium to 37°C. c. Perform serial dilutions of the stock solution in the pre-warmed medium to achieve the desired final concentrations for your experiment. d. When diluting, add the this compound stock solution dropwise to the medium while gently mixing to prevent precipitation. e. Visually inspect the final working solutions for any signs of precipitation before adding them to your cells.
Protocol 2: Cell Viability Assay using a CDK Inhibitor
This protocol outlines a general procedure for assessing the effect of a CDK inhibitor like this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions
-
Cell viability reagent (e.g., resazurin-based or crystal violet)
-
Plate reader
Procedure:
-
Cell Seeding: a. Trypsinize and count your cells. b. Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: a. Prepare a series of this compound working solutions at 2x the final desired concentrations. b. Remove the old media from the wells and add 100 µL of the appropriate 2x working solution to each well. Include vehicle control (media with the same final DMSO concentration as the highest this compound concentration) and untreated control wells.
-
Incubation: a. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assessment: a. After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions. b. Incubate for the recommended time. c. Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: a. Normalize the data to the vehicle control to determine the percentage of cell viability. b. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Troubleshooting Decision Tree for this compound Precipitation
If you encounter precipitation, use the following decision tree to identify and resolve the issue.
References
- 1. Cyclin-dependent kinase 1 - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]
- 4. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
Cdk1-IN-4 long-term storage and handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and use of Cdk1-IN-4.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (also referred to as compound 10d in some literature) is a selective small molecule inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[1] It has been identified as a promising anti-cancer agent, particularly in studies related to pancreatic ductal adenocarcinoma (PDAC), due to its ability to arrest the cell cycle at the G2/M phase.[1]
Q2: How should I store this compound powder for the long term?
A2: For long-term stability, it is recommended to store the solid powder of this compound at -20°C or -80°C, sealed away from moisture and light. Based on the stability of similar compounds from the same supplier, storage at 4°C is also acceptable for shorter periods.[2][3]
Q3: How do I reconstitute this compound and prepare stock solutions?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[2][4] To prepare a stock solution, dissolve the this compound powder in high-purity DMSO. For example, to make a 10 mM stock solution, dissolve 4.74 mg of this compound (Molecular Weight: 474.02 g/mol ) in 1 mL of DMSO. It may be necessary to use an ultrasonic bath to ensure complete dissolution.[2][4]
Q4: How should I store the reconstituted this compound stock solution?
A4: Once reconstituted in DMSO, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. For long-term storage (up to 6 months), store the aliquots at -80°C. For short-term storage (up to 1 month), -20°C is suitable.[3] Always protect the solution from light.
Q5: What is the selectivity profile of this compound?
A5: this compound is a selective inhibitor of CDK1. It also shows inhibitory activity against CDK2 and CDK5, but with significantly higher IC50 values, indicating lower potency against these kinases.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | 1. Degradation of this compound due to improper storage. 2. Multiple freeze-thaw cycles of the stock solution. 3. Inaccurate concentration of the working solution. | 1. Ensure the compound is stored as recommended (solid at -20°C or -80°C; DMSO stock at -80°C). 2. Aliquot the stock solution after the first reconstitution to minimize freeze-thaw cycles. 3. Verify the concentration of your stock solution and ensure accurate dilution for your experiments. |
| Precipitation of the compound in aqueous media | Low solubility of this compound in aqueous buffers. | This compound is sparingly soluble in aqueous solutions. When diluting the DMSO stock solution into your aqueous experimental buffer, ensure the final DMSO concentration is kept low (typically <0.5%) to maintain solubility and minimize solvent effects on the cells. Prepare fresh dilutions for each experiment. |
| No observable effect on cell cycle | 1. The concentration of this compound is too low. 2. The incubation time is too short. 3. The cell line is resistant to CDK1 inhibition. | 1. Perform a dose-response experiment to determine the optimal concentration for your cell line. The IC50 for growth inhibition in some cancer cell lines is in the range of 0.88 to 1.14 µM.[1] 2. Increase the incubation time. A 24-hour incubation has been shown to be effective in inducing G2/M arrest.[1] 3. Confirm the expression and activity of CDK1 in your cell line. |
Quantitative Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₄ClN₅S | [1] |
| Molecular Weight | 474.02 g/mol | [1] |
| CAS Number | 3032997-16-0 | [1] |
Table 2: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC₅₀ (nM) |
| CDK1 | 44.52 |
| CDK2 | 624.93 |
| CDK5 | 135.22 |
| Data from MedChemExpress product datasheet.[1] |
Experimental Protocols
In Vitro CDK1 Kinase Assay
This protocol is a representative method for assessing the inhibitory activity of this compound against CDK1 in a cell-free system.
Materials:
-
Recombinant human CDK1/Cyclin B1 enzyme
-
CDK substrate peptide (e.g., a peptide derived from Histone H1)
-
This compound
-
Kinase assay buffer (e.g., 25 mM HEPES, 10 mM MgCl₂, 1 mM DTT, pH 7.5)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
White 96-well plates
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer with a final DMSO concentration that does not affect enzyme activity.
-
In a white 96-well plate, add the diluted this compound or vehicle control (DMSO).
-
Add the CDK substrate peptide to each well.
-
Add the recombinant CDK1/Cyclin B1 enzyme to each well, except for the "no enzyme" control wells.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's instructions.
-
Measure luminescence using a microplate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value.
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effect of this compound on the cell cycle distribution of a cancer cell line.
Materials:
-
Cancer cell line (e.g., MDA-PATC53)
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
CDK1 Signaling Pathway at G2/M Transition
Caption: A diagram illustrating the CDK1 activation pathway at the G2/M cell cycle transition and the inhibitory action of this compound.
Experimental Workflow for Cell Cycle Analysis
Caption: A step-by-step workflow for analyzing the effects of this compound on the cell cycle.
References
Interpreting unexpected results with Cdk1-IN-4
Welcome to the technical support center for Cdk1-IN-4, a selective inhibitor of Cyclin-Dependent Kinase 1 (Cdk1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective, ATP-competitive inhibitor of Cdk1. Cdk1 is a key serine/threonine kinase that, in complex with its regulatory cyclin partners (primarily Cyclin B), plays a pivotal role in driving cells through the G2 phase and into mitosis (G2/M transition). By inhibiting Cdk1, this compound effectively blocks the phosphorylation of Cdk1 substrates required for mitotic entry, leading to a cell cycle arrest at the G2/M checkpoint.
Q2: What is the selectivity profile of this compound?
A2: this compound exhibits selectivity for Cdk1 over other cyclin-dependent kinases. However, as with many kinase inhibitors, it can show activity against other kinases at higher concentrations. Below is a summary of its in vitro inhibitory activity.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC₅₀ (nM) |
| Cdk1 | 44.52[1][2] |
| Cdk2 | 624.93[1][2] |
| Cdk5 | 135.22[1][2] |
IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Data from Akl L, et al. (2022).
Table 2: Off-Target Kinase Inhibitory Activity of this compound
| Kinase | IC₅₀ (nM) |
| AXL | 2488[1] |
| PTK2B | 8957[1] |
| FGFR | 7620[1] |
| JAK1 | 8541[1] |
| IGF1R | 4294[1] |
| BRAF | 1156[1] |
These data indicate that at higher micromolar concentrations, this compound may inhibit other kinases, which should be considered when interpreting experimental results. Data from Akl L, et al. (2022).
Troubleshooting Guides
Issue 1: No observable G2/M arrest after treatment with this compound.
| Possible Cause | Recommended Solution |
| Incorrect Inhibitor Concentration | Titrate this compound to determine the optimal concentration for your cell line. A starting point of 0.88 µM was shown to be effective in MDA-PATC53 cells[1]. |
| Cell Line Insensitivity | Some cell lines may be less dependent on Cdk1 for G2/M transition or may have compensatory mechanisms. Confirm Cdk1 expression and activity in your cell line. Consider using a positive control cell line known to be sensitive to Cdk1 inhibition. |
| Inhibitor Inactivity | Ensure proper storage of this compound (as recommended by the supplier) to prevent degradation. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO). |
| Insufficient Incubation Time | A 24-hour incubation period was shown to be effective for inducing G2/M arrest[1]. Optimize the incubation time for your specific experimental setup. |
Issue 2: High levels of cell death observed, instead of cell cycle arrest.
| Possible Cause | Recommended Solution |
| Inhibitor Concentration Too High | High concentrations of this compound may lead to off-target effects or mitotic catastrophe, resulting in apoptosis. Perform a dose-response curve to identify a concentration that induces arrest without excessive toxicity. |
| Cell Line-Specific Sensitivity | Certain cell types, particularly those with underlying genomic instability or specific oncogenic drivers, may be more prone to apoptosis upon Cdk1 inhibition. Assess markers of apoptosis (e.g., cleaved caspase-3, PARP cleavage) to confirm the cell death mechanism. |
| Prolonged Mitotic Arrest | A prolonged block in mitosis can trigger the intrinsic apoptotic pathway. Consider shorter incubation times or a washout experiment to assess the reversibility of the arrest. |
Issue 3: Unexpected changes in signaling pathways unrelated to the cell cycle.
| Possible Cause | Recommended Solution |
| Off-Target Effects | As indicated in Table 2, this compound can inhibit other kinases at higher concentrations. Review the known functions of the potential off-target kinases to see if they align with your observed phenotype. |
| Indirect Effects of Cdk1 Inhibition | Cdk1 has a broad range of substrates and its inhibition can have far-reaching downstream consequences beyond the direct regulation of mitosis. For example, Cdk1 is involved in the DNA damage response and protein synthesis.[3] |
| Cellular Stress Response | Treatment with any small molecule inhibitor can induce a cellular stress response. Include appropriate vehicle-only controls to distinguish between inhibitor-specific effects and general stress responses. |
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining
-
Cell Seeding: Plate cells at a density that will not exceed 70-80% confluency by the end of the experiment.
-
Treatment: Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the desired duration (e.g., 24 hours).
-
Harvesting: Detach cells using trypsin and collect them by centrifugation. Wash the cell pellet with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 70% ice-cold ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes at 4°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze the DNA content by flow cytometry. Cells in G2/M will have a 4N DNA content.
Protocol 2: Western Blotting for Cdk1 and Cyclin B1
-
Cell Lysis: After treatment with this compound or vehicle, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Cdk1 and Cyclin B1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
References
Validation & Comparative
Comparative Validation of Cdk1 Inhibitors in Preclinical Xenograft Models
A Guide for Researchers and Drug Development Professionals
Introduction:
Cyclin-dependent kinase 1 (Cdk1) is a critical regulator of the cell cycle, primarily driving the transition from G2 phase to mitosis.[1][2][3] Its overexpression is a common feature in a variety of human cancers and is often associated with poor prognosis, making it a compelling target for cancer therapy.[1][4] A number of small molecule inhibitors targeting Cdk1 have been developed and evaluated in preclinical xenograft models. While specific data for "Cdk1-IN-4" is not publicly available in the reviewed literature, this guide provides a comparative overview of other Cdk1 inhibitors that have been validated in xenograft models. The data and protocols presented here can serve as a valuable reference for the preclinical assessment of novel Cdk1 inhibitors.
Comparative Efficacy of Cdk1 Inhibitors in Xenograft Models
The following table summarizes the in vivo efficacy of several Cdk1 inhibitors in various cancer xenograft models. It is important to note that many of these inhibitors are not exclusively specific to Cdk1 and target other CDKs as well.
| Inhibitor | Target CDKs | Cancer Type (Cell Line) | Xenograft Model | Efficacy | Reference |
| Dinaciclib | Cdk1, Cdk2, Cdk5, Cdk9 | Pancreatic Ductal Adenocarcinoma (PDAC) | Subcutaneous mouse models | Significant tumor growth inhibition (>40%) in 8 out of 10 models. | [3] |
| Acute Lymphoblastic Leukemia (T-ALL) | Mouse tumor xenograft models | Prolonged survival time. | [5] | ||
| RO-3306 (in combination with Sorafenib) | Cdk1 | Hepatocellular Carcinoma (HCC) | Patient-Derived Xenograft (PDX) models | Significantly decreased tumor growth and overcame sorafenib resistance. | |
| AT7519 | Cdk1, Cdk2, Cdk4, Cdk5, Cdk6, Cdk9 | Colorectal Cancer | Human colorectal cancer xenograft models | Extensive tumor regression and increased PARP cleavage. | |
| Roniciclib (in combination with Sorafenib) | Not specified | Medullary Thyroid Cancer | Xenograft models | Inhibited tumor growth more effectively than Roniciclib alone. | [5] |
| BMS-387032 | Cdk1, Cdk2, Cdk4 | Ovarian Cancer (A2780) | Tumor xenograft model | Efficacy observed at 36 to 48 mg/kg dosed once a day for 8 days. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of xenograft studies. Below are generalized protocols based on common practices in the field.
Cell Line Derived Xenograft (CDX) Model Protocol
-
Cell Lines: A variety of human tumor cell lines can be used, such as those from pancreatic, colorectal, breast, or lung cancer. The choice of cell line should be based on the cancer type of interest and its known Cdk1 expression levels.[7][8]
-
Animal Models: Immunodeficient mice (e.g., nude, SCID, or NSG mice) are commonly used to prevent rejection of human tumor cells.[8]
-
Tumor Implantation:
-
Human tumor cells are cultured in appropriate media and harvested during the exponential growth phase.
-
A specific number of cells (typically 1 x 10^6 to 1 x 10^7) are resuspended in a suitable medium, often mixed with Matrigel, to support initial tumor growth.
-
The cell suspension is subcutaneously injected into the flank of the immunodeficient mice.
-
-
Drug Administration:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), animals are randomized into control and treatment groups.
-
The Cdk1 inhibitor is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle control.
-
-
Efficacy Assessment:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Animal body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) or pharmacodynamic biomarkers.[9]
-
Patient-Derived Xenograft (PDX) Model Protocol
-
Tumor Acquisition: Fresh tumor tissue is obtained from consenting cancer patients.
-
Implantation: Small fragments of the patient's tumor are surgically implanted subcutaneously or orthotopically into immunodeficient mice.
-
Propagation: Once the tumors grow, they can be passaged into subsequent cohorts of mice for drug testing.
-
Drug Treatment and Analysis: The procedures for drug administration and efficacy assessment are similar to those for CDX models.[10]
Visualizations
Cdk1 Signaling Pathway in Cell Cycle Progression
The following diagram illustrates the central role of Cdk1 in regulating the G2/M transition of the cell cycle. Cdk1, in complex with Cyclin B, phosphorylates numerous downstream targets to orchestrate entry into mitosis.
Caption: Cdk1 signaling pathway in the G2/M cell cycle transition.
Experimental Workflow for Xenograft Model Validation
This diagram outlines the typical workflow for validating a Cdk1 inhibitor in a xenograft mouse model, from cell line selection to data analysis.
Caption: Workflow for Cdk1 inhibitor validation in xenograft models.
The validation of Cdk1 inhibitors in xenograft models is a critical step in the preclinical drug development process. While data on this compound is not currently available, the comparative data and standardized protocols for other Cdk1 inhibitors provide a solid framework for evaluating novel therapeutic agents targeting this key cell cycle regulator. Rigorous preclinical studies, including the use of both cell line derived and patient-derived xenograft models, are essential for advancing promising Cdk1 inhibitors towards clinical investigation.
References
- 1. An Integrative Human Pan-Cancer Analysis of Cyclin-Dependent Kinase 1 (CDK1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclin Dependent Kinase-1 (CDK-1) Inhibition as a Novel Therapeutic Strategy against Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Validation of cyclin D1/CDK4 as an anticancer drug target in MCF-7 breast cancer cells: Effect of regulated overexpression of cyclin D1 and siRNA-mediated inhibition of endogenous cyclin D1 and CDK4 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Line derived Tumor Xenograft Mouse Model - Creative Biolabs [creative-biolabs.com]
- 9. CDK4: A Key Player in the Cell Cycle, Development, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to Cdk1 Inhibitors: Cdk1-IN-4 and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cell cycle research and oncology drug development, Cyclin-Dependent Kinase 1 (Cdk1) stands out as a pivotal regulator of mitotic entry and a critical target for therapeutic intervention. A diverse array of small molecule inhibitors has been developed to probe the function of Cdk1 and to explore its potential as an anticancer target. This guide provides a detailed comparison of Cdk1-IN-4 with three other widely recognized Cdk1 inhibitors: RO-3306, Purvalanol A, and Flavopiridol. The comparison focuses on their inhibitory potency, kinase selectivity, and reported cellular effects, supported by experimental data and detailed methodologies.
Introduction to Cdk1 and its Inhibition
Cyclin-Dependent Kinase 1 (Cdk1), also known as Cell Division Cycle protein 2 (Cdc2), is a serine/threonine kinase that, in complex with its regulatory partners, Cyclin A and Cyclin B, orchestrates the G2/M transition and progression through mitosis. Dysregulation of Cdk1 activity is a hallmark of many cancers, making it an attractive target for the development of selective inhibitors. These inhibitors are crucial tools for dissecting the molecular mechanisms of the cell cycle and hold promise as therapeutic agents.
Comparative Analysis of Cdk1 Inhibitors
This section provides a head-to-head comparison of this compound, RO-3306, Purvalanol A, and Flavopiridol, focusing on their biochemical potency against Cdk1 and their selectivity against other kinases.
Biochemical Potency and Selectivity
The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibitor constant (Ki). A lower value indicates a more potent inhibitor. Selectivity, on the other hand, refers to the inhibitor's ability to target a specific kinase over others, which is crucial for minimizing off-target effects.
Table 1: Comparison of Inhibitory Potency (IC50/Ki in nM)
| Inhibitor | Cdk1/cyclin B | Cdk2/cyclin E | Cdk4/cyclin D | Cdk5/p25 | GSK3β | Other Notable Targets |
| This compound | 5,800 | - | - | 25,000 | >100,000 | - |
| RO-3306 | 35 (Ki) | 340 (Ki) | >2,000 (Ki) | - | - | Cdk1/cyclin A (Ki: 110 nM) |
| Purvalanol A | 4 | 35 | 850 | 75 | - | - |
| Flavopiridol | 30 | 170 | 100 | - | - | Cdk6 (60 nM), Cdk7 (300 nM), Cdk9 (30 nM) |
Interpretation of Data:
-
This compound displays micromolar potency for Cdk1 and shows selectivity over Cdk5 and GSK3β.
-
RO-3306 is a potent and highly selective Cdk1 inhibitor, with a nearly 10-fold greater selectivity for Cdk1/cyclin B over Cdk2/cyclin E and over 50-fold selectivity against Cdk4/cyclin D[1][2].
-
Purvalanol A is a very potent inhibitor of Cdk1 and also potently inhibits Cdk2[3]. Its potency against Cdk4 is significantly lower.
-
Flavopiridol is a pan-Cdk inhibitor, demonstrating potent inhibition across multiple CDKs, including Cdk1, Cdk2, Cdk4, Cdk6, and Cdk9[4]. This broad activity profile can lead to more complex cellular effects.
Cellular Effects of Cdk1 Inhibition
The ultimate utility of a Cdk1 inhibitor in a research or clinical setting is determined by its effects on cellular processes. The primary expected cellular phenotype of Cdk1 inhibition is a G2/M phase cell cycle arrest. However, depending on the inhibitor's selectivity and the cellular context, other effects such as apoptosis can also be observed.
Table 2: Comparison of Cellular Effects
| Inhibitor | Primary Cell Cycle Effect | Induction of Apoptosis |
| This compound | Inhibition of HeLa cell proliferation (IC50 = 2 µM) | Not explicitly detailed in the provided search results. |
| RO-3306 | Reversible G2/M arrest[1][2][3][5][6] | Induces apoptosis in cancer cells upon prolonged exposure[1]. |
| Purvalanol A | G1 and G2 phase arrest | Induces apoptosis in various cancer cell lines[4][7][8][9][10]. |
| Flavopiridol | G1 and/or G2/M arrest depending on cell type[11][12][13][14][15] | Potent inducer of apoptosis[11][15]. |
Interpretation of Data:
-
This compound has been shown to inhibit the proliferation of cancer cells.
-
RO-3306 is widely used as a tool for synchronizing cells at the G2/M boundary due to its specific and reversible Cdk1 inhibition[5]. Prolonged treatment can lead to apoptosis, particularly in cancer cells[1].
-
Purvalanol A induces cell cycle arrest and is a potent inducer of apoptosis in a variety of cancer models[4][7][8][9][10].
-
Flavopiridol , owing to its broad kinase inhibitory profile, can induce cell cycle arrest at both G1 and G2/M phases and is a strong inducer of apoptosis[11][12][13][14][15].
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Cdk1 Signaling Pathway and Points of Inhibition.
Caption: Workflow for an In Vitro Kinase Inhibition Assay.
References
- 1. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of 2-(2-(1-naphthoyl)-8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetic acid (setipiprant/ACT-129968), a potent, selective, and orally bioavailable chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Identification of substituted 3-[(4,5,6, 7-tetrahydro-1H-indol-2-yl)methylene]-1,3-dihydroindol-2-ones as growth factor receptor inhibitors for VEGF-R2 (Flk-1/KDR), FGF-R1, and PDGF-Rbeta tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of selective inhibitors of cyclin dependent kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. tpbiosciences.com [tpbiosciences.com]
- 11. Quantifying CDK inhibitor selectivity in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative kinase and phosphatase profiling reveal that CDK1 phosphorylates PP2Ac to promote mitotic entry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Flavopiridol: a promising cyclin-dependent kinase inhibitor in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cdk1 Inhibitors: RO-3306 vs. CGP74514A for Cell Cycle Arrest
For researchers, scientists, and drug development professionals, the selection of a potent and selective Cdk1 inhibitor is crucial for investigating cell cycle regulation and its therapeutic potential. This guide provides an objective comparison of two prominent Cdk1 inhibitors, RO-3306 and CGP74514A, focusing on their performance in inducing cell cycle arrest, supported by experimental data and detailed protocols.
Initially, this guide was intended to compare Cdk1-IN-4 with RO-3306. However, a comprehensive search of scientific literature and commercial databases revealed no publicly available information for a compound specifically designated as "this compound". It is possible that this is an internal compound name not yet in the public domain or a less common alias. In its place, we are providing a comparison with another well-characterized and commercially available Cdk1 inhibitor, CGP74514A, to offer a valuable comparative resource.
Mechanism of Action and Cellular Effects
Both RO-3306 and CGP74514A are potent, cell-permeable, ATP-competitive inhibitors of Cyclin-dependent kinase 1 (Cdk1). Cdk1, in complex with cyclin B, is a key driver of the G2/M transition and progression through mitosis. By inhibiting Cdk1 activity, both compounds effectively induce cell cycle arrest, primarily at the G2/M boundary. This allows for the synchronization of cell populations in late G2, a valuable tool for studying mitotic events.[1][2]
RO-3306 is highly selective for Cdk1.[3][4] Studies have shown that at concentrations that completely block Cdk1 function, it does not significantly affect the activity of Cdk2 or Cdk4.[5] This selectivity makes it a precise tool for dissecting the specific roles of Cdk1. Prolonged exposure to RO-3306 has been shown to induce apoptosis in cancer cell lines.[5]
CGP74514A is also a potent and selective inhibitor of Cdk1/cyclin B.[3][5] At lower concentrations (around 1 µM), it induces a G2/M cell cycle arrest, while at higher concentrations (≥ 3 µM), it can lead to mitochondrial damage and apoptosis in human leukemia cell lines.[2][5]
Quantitative Data Summary
The following table summarizes the key quantitative data for RO-3306 and CGP74514A based on available literature. It is important to note that direct comparison of IC50 and Ki values should be made with caution, as they may have been determined under different experimental conditions.
| Parameter | RO-3306 | CGP74514A |
| Target | Cdk1/cyclin B1, Cdk1/cyclin A | Cdk1/cyclin B |
| Mechanism of Action | ATP-competitive | ATP-competitive |
| Ki (Cdk1/cyclin B1) | 35 nM[3] | Not Reported |
| IC50 (Cdk1/cyclin B) | Not Reported | 25 nM[5] |
| Selectivity | ~10-fold selective for Cdk1 over Cdk2/cyclin E (Ki = 340 nM) and >50-fold over Cdk4/cyclin D (Ki > 2000 nM)[3] | Selective over PKCα (IC50 = 6.1 µM), PKA (IC50 = 125 µM), and EGFR (IC50 > 10 µM)[5] |
| Effective Concentration for G2/M Arrest | 3-9 µM in various cell lines[6][7] | ~1 µM in U937 cells[5] |
| Effective Concentration for Apoptosis | 4-9 µM (after 48-72h)[5] | ≥ 3 µM[5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the central role of Cdk1 in the G2/M transition and a typical workflow for analyzing cell cycle arrest induced by Cdk1 inhibitors.
Experimental Protocols
Cell Culture and Treatment for Cell Cycle Arrest
-
Cell Seeding: Plate the desired cell line (e.g., HeLa, HCT116, RPE-1) in 6-well plates or 10 cm dishes at a density that will allow for exponential growth for the duration of the experiment (typically 50-70% confluency at the time of harvest).
-
Inhibitor Preparation: Prepare stock solutions of RO-3306 and CGP74514A in DMSO. For RO-3306, a 10 mM stock is common. For CGP74514A, a 10 mM stock can also be prepared.
-
Treatment: The day after seeding, treat the cells with the desired final concentration of the inhibitor.
-
RO-3306: For G2/M arrest and synchronization, a concentration of 9 µM for 18-20 hours is commonly used for cell lines like RPE-1 and HCT116.[6]
-
CGP74514A: For G2/M arrest in U937 cells, a concentration of approximately 1 µM can be used.[5] For other cell lines, a dose-response experiment is recommended to determine the optimal concentration.
-
-
Control: Include a vehicle control (DMSO) at the same final concentration as the inhibitor-treated samples.
Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting: After the treatment period, harvest the cells. For adherent cells, aspirate the media, wash with PBS, and detach the cells using trypsin-EDTA. For suspension cells, collect the cells by centrifugation.
-
Fixation: Wash the cells once with PBS and then fix them by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Cells can be stored at -20°C in ethanol for several days.
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in a staining solution containing Propidium Iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells on a flow cytometer.
-
Use a linear scale for the DNA content histogram.
-
Gate on single cells to exclude doublets and aggregates.
-
Acquire a sufficient number of events (e.g., 10,000-20,000) for accurate cell cycle distribution analysis.
-
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M peak compared to the control indicates successful cell cycle arrest.
Conclusion
Both RO-3306 and CGP74514A are effective inhibitors of Cdk1 that can be used to induce G2/M cell cycle arrest. RO-3306 is particularly well-characterized for its high selectivity for Cdk1, making it an excellent tool for studies focused specifically on Cdk1 function. CGP74514A is also a potent Cdk1 inhibitor, and its effects on apoptosis at higher concentrations have been documented. The choice between these inhibitors will depend on the specific experimental goals, the cell type being used, and the desired outcome (e.g., reversible synchronization versus induction of apoptosis). For researchers aiming for highly specific Cdk1 inhibition for synchronization purposes, RO-3306 is a well-validated option. For studies that may also explore the apoptotic consequences of potent Cdk1 inhibition, CGP74514A presents a viable alternative. As with any inhibitor, it is recommended to perform dose-response and time-course experiments in the specific cell system of interest to determine the optimal experimental conditions.
References
- 1. Reversible and effective cell cycle synchronization method for studying stage-specific investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Ro 3306 | CDK1 Subfamily (CDK1, CDK2 & CDK3) | Tocris Bioscience [tocris.com]
- 5. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Cdk1-IN-4 and Flavopiridol in Cyclin-Dependent Kinase Inhibition
A head-to-head comparison of the selective Cdk1 inhibitor, RO-3306 (as a proxy for the uncharacterized Cdk1-IN-4), and the pan-Cdk inhibitor, Flavopiridol, reveals distinct profiles in efficacy, target specificity, and cellular outcomes. This guide provides a comprehensive analysis of their performance, supported by experimental data, for researchers in oncology and drug development.
While the specific compound "this compound" is not documented in publicly available scientific literature, this guide utilizes data for RO-3306 , a well-characterized and highly selective inhibitor of Cyclin-Dependent Kinase 1 (Cdk1), as a representative for a targeted Cdk1 inhibitor. This comparison with the broadly acting inhibitor Flavopiridol offers insights into the therapeutic potential and mechanistic differences between selective and multi-targeted Cdk inhibition strategies.
Executive Summary
Flavopiridol, a pan-Cdk inhibitor, demonstrates potent, broad-spectrum activity against multiple cyclin-dependent kinases, leading to cell cycle arrest at both the G1/S and G2/M checkpoints. In contrast, RO-3306 exhibits high selectivity for Cdk1, primarily inducing a robust G2/M phase arrest. Both compounds effectively induce apoptosis in cancer cell lines, but their differing mechanisms of action may offer distinct therapeutic advantages depending on the cancer type and desired cellular outcome.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for Flavopiridol and RO-3306, highlighting their differences in kinase inhibition and cellular effects.
Table 1: Kinase Inhibitory Activity
| Inhibitor | Target Kinase(s) | Ki (nM) | IC50 (nM) |
| Flavopiridol | Cdk1 | - | 30[1] |
| Cdk2 | - | 100[1] | |
| Cdk4 | - | 20[1] | |
| Cdk6 | - | 60[1] | |
| Cdk7 | - | 10[1] | |
| Cdk9 | - | 10[1] | |
| RO-3306 | Cdk1/cyclin B1 | 35[2][3] | 35[4] |
| Cdk1/cyclin A | 110[2][3] | - | |
| Cdk2/cyclin E | 340[5][6] | 340[4] | |
| Cdk4/cyclin D | >2000[6] | >2000[6] |
Table 2: Cellular Effects
| Inhibitor | Cell Line(s) | Effect | Concentration | Time Point |
| Flavopiridol | Various | G1 and G2/M cell cycle arrest | Sub-micromolar | 24-72h |
| Various | Apoptosis induction | Sub-micromolar to micromolar | 24-72h | |
| RO-3306 | HCT116, SW480, HeLa | G2/M cell cycle arrest | 9 µM | 20h[2][3] |
| OVCAR5, SKOV3 | G2 cell cycle arrest | 5-25 µM | 36h[7] | |
| HCT116, SW480 | Apoptosis induction | 9 µM | 72h[2] | |
| OVCAR5, SKOV3 | Apoptosis induction | 25 µM | 16h[7] | |
| HepG2 | G2/M cell cycle arrest | 5 µM | 24h[8] | |
| HepG2 | Apoptosis induction | 5 µM | 48h[8] |
Mechanism of Action and Signaling Pathways
Flavopiridol's broad inhibition of CDKs disrupts the cell cycle at multiple points. By targeting Cdk1, 2, 4, and 6, it prevents the phosphorylation of key substrates required for both the G1 to S phase and the G2 to M phase transitions.[9] This multi-pronged attack leads to a halt in cell proliferation. Furthermore, Flavopiridol's potent inhibition of Cdk9, a component of the positive transcription elongation factor b (P-TEFb), leads to the suppression of transcription of short-lived anti-apoptotic proteins, thereby promoting apoptosis.[9][10]
RO-3306, with its high selectivity for Cdk1, primarily targets the G2/M transition. Cdk1, in complex with cyclin B, is the master regulator of mitosis. Inhibition of Cdk1 by RO-3306 prevents the phosphorylation of numerous substrates essential for mitotic entry, such as lamins (leading to nuclear envelope breakdown) and condensins (for chromosome condensation), resulting in a specific arrest at the G2/M boundary.[2][3] Prolonged arrest in G2/M can subsequently trigger apoptosis.[7][11]
Figure 1: Flavopiridol's multi-target mechanism of action.
Figure 2: RO-3306's selective inhibition of Cdk1 leads to G2/M arrest.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Assay
This assay is used to determine the inhibitory concentration (IC50) of the compounds against specific cyclin-dependent kinases.
Figure 3: Workflow for an in vitro kinase assay.
Protocol:
-
Reaction Setup: In a microplate, combine the recombinant kinase (e.g., Cdk1/Cyclin B), a generic substrate (e.g., Histone H1), and ATP in a kinase assay buffer.
-
Inhibitor Addition: Add serial dilutions of Flavopiridol or RO-3306 to the wells. Include a DMSO control.
-
Initiation and Incubation: Start the reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP). Incubate the plate at 30°C for a defined period (e.g., 30 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a phosphocellulose membrane.
-
Detection: If using radiolabeled ATP, quantify the incorporation of the radioactive phosphate into the substrate using a scintillation counter or autoradiography. For non-radioactive methods, detection may involve fluorescence or luminescence measurement.
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the inhibitors.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of Flavopiridol, RO-3306, or a vehicle control (DMSO) for the specified duration (e.g., 24, 36, or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells to include any apoptotic cells.
-
Fixation: Wash the cells with PBS and fix them in cold 70% ethanol while vortexing gently. The cells can be stored at -20°C.
-
Staining: Rehydrate the cells in PBS and then incubate them with a solution containing a DNA-intercalating dye, such as Propidium Iodide (PI), and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Culture and Treatment: Culture and treat the cells with Flavopiridol, RO-3306, or a vehicle control as described for the cell cycle analysis.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive. Quantify the percentage of cells in each quadrant.
-
Western Blotting for Cell Cycle and Apoptosis Markers
This technique is used to detect changes in the expression levels of key proteins involved in the cell cycle and apoptosis following inhibitor treatment.
Protocol:
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Cyclin B1, p21, cleaved PARP, Bcl-2, Mcl-1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
The comparison between the pan-Cdk inhibitor Flavopiridol and the selective Cdk1 inhibitor RO-3306 underscores a fundamental strategic choice in cancer therapy: broad-spectrum versus targeted inhibition. Flavopiridol's ability to hit multiple CDKs results in a comprehensive shutdown of the cell cycle and transcription, which can be highly effective but may also lead to off-target effects. RO-3306, by specifically targeting the master regulator of mitosis, Cdk1, offers a more focused approach, leading to a clean G2/M arrest. The choice between these inhibitors will depend on the specific genetic and molecular background of the cancer, with the potential for combination therapies to exploit their distinct mechanisms for enhanced therapeutic benefit. Further research into the nuances of their signaling effects will continue to inform the rational design of Cdk-targeted cancer treatments.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. pnas.org [pnas.org]
- 3. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tribioscience.com [tribioscience.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 9. The Pharmacological Implications of Flavopiridol: An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Cyclin‐dependent kinase 1 inhibitor RO‐3306 enhances p53‐mediated Bax activation and mitochondrial apoptosis in AML - PMC [pmc.ncbi.nlm.nih.gov]
Validating Cdk1-IN-4 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the in vivo target engagement of Cdk1-IN-4, a novel Cyclin-dependent kinase 1 (Cdk1) inhibitor. By drawing comparisons with established Cdk1 inhibitors, Dinaciclib and Roscovitine, this document outlines key experimental approaches, presents data in a comparative format, and offers detailed protocols for essential assays. This guide is intended to aid researchers in designing and executing robust in vivo studies to confirm that this compound effectively interacts with its intended target in a complex biological system.
Cdk1 Signaling Pathway and Therapeutic Intervention
Cyclin-dependent kinase 1 (Cdk1) is a critical regulator of the cell cycle, primarily driving the transition from G2 phase to mitosis (M phase).[1] Its activity is dependent on binding to its regulatory subunit, Cyclin B. The Cdk1/Cyclin B complex then phosphorylates a multitude of downstream substrates, initiating the complex cellular events of mitosis. Dysregulation of Cdk1 activity is a hallmark of many cancers, making it a compelling target for therapeutic intervention.[2][3] Cdk1 inhibitors, such as this compound, are designed to block the kinase activity of Cdk1, leading to cell cycle arrest, typically at the G2/M checkpoint, and subsequent apoptosis in cancer cells.[1]
Comparative Analysis of Cdk1 Inhibitors
To effectively evaluate this compound, its performance should be benchmarked against well-characterized Cdk1 inhibitors. Dinaciclib and Roscovitine are established multi-kinase inhibitors with significant activity against Cdk1.
| Parameter | This compound (Hypothetical) | Dinaciclib | Roscovitine (Seliciclib) |
| Target CDKs | Cdk1 (highly selective) | Cdk1, Cdk2, Cdk5, Cdk9 | Cdk1, Cdk2, Cdk5, Cdk7, Cdk9 |
| IC50 (Cdk1) | <10 nM | 3 nM | 0.2 µM |
| In Vivo Model | Human tumor xenografts in mice | Ovarian carcinoma xenograft, CLL patient-derived xenografts | HCT116 human colon carcinoma xenograft |
| Route of Administration | Oral / Intravenous | Intravenous | Oral / Intravenous |
| Reported In Vivo Efficacy | Tumor growth inhibition | Favorable therapeutic index, significant clinical activity in CLL | Inhibition of tumor growth |
Experimental Workflow for In Vivo Target Engagement
A systematic approach is crucial for validating the in vivo target engagement of this compound. The following workflow outlines the key experimental stages, from initial in vitro characterization to in vivo efficacy and biomarker analysis.
Key Experimental Protocols
In Vitro Cdk1 Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Cdk1.
Materials:
-
Recombinant human Cdk1/Cyclin B complex
-
Histone H1 substrate
-
ATP, [γ-³²P]ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
This compound and control inhibitors (Dinaciclib, Roscovitine)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors in kinase buffer.
-
In a reaction tube, combine the recombinant Cdk1/Cyclin B enzyme, Histone H1 substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Western Blot for Phospho-Retinoblastoma (pRb) in Tumor Tissue
Objective: To assess the downstream pharmacological effect of this compound by measuring the phosphorylation of Retinoblastoma protein (Rb), a direct substrate of Cdk1.
Materials:
-
Tumor tissue lysates from vehicle- and this compound-treated animals
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Homogenize tumor tissues in ice-cold RIPA buffer and centrifuge to collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Rb overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Strip the membrane and re-probe for total Rb and a loading control (e.g., β-actin) to normalize the data.
Immunohistochemistry for Ki67 in Xenograft Tumors
Objective: To evaluate the effect of this compound on tumor cell proliferation by staining for the proliferation marker Ki67.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide solution to block endogenous peroxidase activity
-
Blocking buffer (e.g., normal goat serum)
-
Primary antibody: anti-Ki67
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate-chromogen system
-
Hematoxylin for counterstaining
-
Mounting medium
-
Microscope
Procedure:
-
Deparaffinize the FFPE tumor sections in xylene and rehydrate through a graded ethanol series to water.
-
Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution.
-
Block endogenous peroxidase activity with hydrogen peroxide.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate the sections with the primary anti-Ki67 antibody.
-
Wash and incubate with a biotinylated secondary antibody.
-
Wash and incubate with streptavidin-HRP.
-
Develop the signal with DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
Counterstain the sections with hematoxylin.
-
Dehydrate the sections and mount with a coverslip.
-
Quantify the percentage of Ki67-positive cells by analyzing multiple fields of view under a microscope.
Cellular Thermal Shift Assay (CETSA) for In Vivo Target Engagement
Objective: To directly confirm the binding of this compound to Cdk1 in vivo by assessing the thermal stabilization of the target protein.
Materials:
-
Fresh tumor tissue from vehicle- and this compound-treated animals
-
PBS with protease and phosphatase inhibitors
-
PCR tubes
-
Thermal cycler
-
Apparatus for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents as described above
-
Primary antibody: anti-Cdk1
Procedure:
-
Excise tumors from treated and control animals and immediately place them on ice.
-
Homogenize the tissue in PBS containing protease and phosphatase inhibitors.
-
Divide the homogenate into aliquots in PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation at high speed.
-
Collect the supernatant and analyze the amount of soluble Cdk1 by Western blotting, as described in the previous protocol.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.
By employing these methodologies and comparative analyses, researchers can rigorously validate the in vivo target engagement of this compound, providing a solid foundation for its further preclinical and clinical development.
References
- 1. In vitro and in vivo pharmacokinetic-pharmacodynamic relationships for the trisubstituted aminopurine cyclin-dependent kinase inhibitors olomoucine, bohemine and CYC202 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Immunohistochemistry for Evaluating the Distribution of Ki67 and Other Biomarkers in Tumor Sections and Use of the Method to Study Repopulation in Xenografts after Treatment with Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Pharmacokinetics and Pharmacodynamics in Early Drug Development with reference to the Cyclin-dependent Kinase (Cdk) Inhibitor - Roscovitine - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Potent Anti-Cancer Synergies: A Comparative Guide to CDK1 Inhibitor Combinations
The quest for more effective cancer therapies has led researchers to explore combination strategies that can overcome drug resistance and enhance tumor cell killing. Cyclin-dependent kinase 1 (CDK1) has emerged as a promising target due to its critical role in cell cycle progression. While the specific inhibitor "Cdk1-IN-4" remains to be characterized in publicly available literature, a wealth of data exists for other potent CDK1 inhibitors. This guide provides a comparative analysis of the synergistic effects of well-established CDK1 inhibitors—Roscovitine, Dinaciclib, and RO-3306—when combined with other anticancer agents, supported by experimental data and detailed protocols.
Quantitative Comparison of Synergistic Effects
The synergistic potential of combining CDK1 inhibitors with conventional chemotherapeutic agents has been demonstrated across various cancer types. The following tables summarize the quantitative data from key preclinical studies, highlighting the enhanced efficacy of these combinations.
Table 1: Synergistic Effects of Roscovitine with Chemotherapeutic Drugs in Colorectal Cancer
| Cell Line | Combination | IC50 (mol/L) of Chemotherapeutic Alone | IC50 (mol/L) of Chemotherapeutic with Roscovitine (10 µg/mL) | Fold Potentiation | Type of Interaction |
| SW48 | Doxorubicin + Roscovitine | 5.4 x 10⁻⁸ | 5.8 x 10⁻¹¹ | 931 | Additive/Synergistic |
| SW1116 | Doxorubicin + Roscovitine | Not Specified | 4.5 x 10⁻⁹ | Not Specified | Synergistic/Additive |
| SW837 | Doxorubicin + Roscovitine | Not Specified | 8.2 x 10⁻¹⁰ | Not Specified | Synergistic |
Data sourced from Abaza et al., World J Gastroenterol, 2008.[1]
Table 2: In Vivo Efficacy of Dinaciclib in Combination with Cisplatin in Ovarian Cancer Xenografts
| Treatment Group | Tumor Growth Inhibition Rate (%) |
| Cisplatin alone | 42.8 |
| Dinaciclib alone | 57.7 |
| Dinaciclib + Cisplatin | 80.7 |
Data from a study on A2780 subcutaneous xenograft tumors in nude mice.[2]
Table 3: Synergistic Anti-Tumor Effect of RO-3306 and Sorafenib in a Hepatocellular Carcinoma PDX Model
| Treatment Group | Tumor Growth Suppression (%) |
| Sorafenib alone | 49 |
| RO-3306 alone | 75 |
| RO-3306 + Sorafenib | 92 |
Data from a patient-derived xenograft (PDX) tumor model of hepatocellular carcinoma.[3]
Signaling Pathways and Mechanisms of Synergy
The synergistic interactions of CDK1 inhibitors with other anticancer drugs are often underpinned by their combined effects on critical cellular pathways, including cell cycle control, DNA damage repair, and apoptosis.
CDK1 Inhibition and DNA Damage Response
CDK1 plays a role in the DNA damage response (DDR). Inhibiting CDK1 can prevent cancer cells from repairing DNA damage induced by chemotherapeutic agents, leading to synthetic lethality. For instance, sequential treatment with a CDK inhibitor followed by a DNA-damaging agent like doxorubicin can enhance DNA double-strand breaks while impairing the recruitment of homologous recombination repair proteins.[4]
Caption: CDK1 inhibition impairs DNA repair, enhancing doxorubicin-induced apoptosis.
Modulation of Apoptotic Pathways
CDK1 inhibitors can sensitize cancer cells to apoptosis by modulating the expression of key regulatory proteins. Roscovitine, for example, has been shown to downregulate anti-apoptotic proteins like Bcl-2 and Mcl-1, while upregulating pro-apoptotic proteins.[5]
Caption: CDK1 inhibitors promote apoptosis by altering the balance of pro- and anti-apoptotic proteins.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
Cell Viability and Synergy Analysis
1. Cell Culture and Drug Treatment:
-
Human colorectal cancer cell lines (e.g., SW48, SW1116, SW837) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.
-
Cells are treated with a range of concentrations of a chemotherapeutic agent (e.g., doxorubicin) alone or in combination with a fixed concentration of a CDK1 inhibitor (e.g., Roscovitine at 5 or 10 µg/mL).[1]
-
For sequential treatments, cells are incubated with the first drug for a specified period (e.g., 24 hours), after which the medium is replaced with medium containing the second drug for a further incubation period.[1]
2. MTT Assay for Cell Proliferation:
-
After the desired incubation period (e.g., 96 hours), 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The IC50 values (concentration of drug that inhibits cell growth by 50%) are calculated from dose-response curves.
3. Synergy Quantification:
-
The type of interaction (synergistic, additive, or antagonistic) can be determined using the combination index (CI) method based on the Chou-Talalay principle. CI values are calculated using software like CalcuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[6]
Experimental Workflow for Synergy Assessment
Caption: A typical experimental workflow for assessing drug synergy in vitro.
In Vivo Xenograft Studies
1. Animal Model:
-
Female athymic nude mice (4-6 weeks old) are used.
-
Human cancer cells (e.g., A2780 ovarian cancer cells) are injected subcutaneously into the flank of each mouse.[2]
2. Tumor Growth and Treatment:
-
Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Mice are then randomized into treatment groups: vehicle control, CDK1 inhibitor alone (e.g., Dinaciclib), chemotherapeutic agent alone (e.g., cisplatin), and the combination of both.
-
Drugs are administered according to a predetermined schedule and route (e.g., intraperitoneal injection).
3. Efficacy Evaluation:
-
Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: (length × width²)/2.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
The tumor growth inhibition rate is calculated for each treatment group relative to the control group.[2]
Conclusion
The preclinical data presented in this guide strongly support the rationale for combining CDK1 inhibitors with various anticancer drugs. The synergistic interactions observed in different cancer models, achieved through mechanisms such as the potentiation of DNA damage and the modulation of apoptotic pathways, highlight the potential of these combination therapies to improve treatment outcomes. Further clinical investigation is warranted to translate these promising preclinical findings into effective therapeutic strategies for cancer patients.
References
- 1. Roscovitine synergizes with conventional chemo-therapeutic drugs to induce efficient apoptosis of human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase inhibitor dinaciclib potently synergizes with cisplatin in preclinical models of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blocking CDK1/PDK1/β-Catenin signaling by CDK1 inhibitor RO3306 increased the efficacy of sorafenib treatment by targeting cancer stem cells in a preclinical model of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sequential Combination Therapy of CDK Inhibition and Doxorubicin Is Synthetically Lethal in p53-Mutant Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Cdk1 and Cdk2 Inhibitors for Researchers
A deep dive into the specifics of Cdk1-IN-4 and prominent Cdk2 inhibitors, providing researchers, scientists, and drug development professionals with a comprehensive guide to their performance, supported by experimental data and detailed protocols.
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. This has made them attractive targets for therapeutic intervention. This guide provides a comparative analysis of inhibitors targeting two key cell cycle kinases: Cdk1 and Cdk2. We will use the selective Cdk1 inhibitor, RO-3306, as a prime example for comparison against a panel of well-characterized Cdk2 inhibitors.
Performance Comparison of Cdk Inhibitors
The inhibitory activity of various compounds against Cdk1 and Cdk2, as well as other CDKs, is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for a selection of inhibitors, highlighting their potency and selectivity.
| Inhibitor | Cdk1 IC50 (nM) | Cdk2 IC50 (nM) | Cdk4 IC50 (nM) | Cdk5 IC50 (nM) | Cdk9 IC50 (nM) | Reference(s) |
| RO-3306 | 35 (Ki) | 340 (Ki) | >10,000 | - | - | [1][2][3] |
| Dinaciclib | 1 | 1 | 4 | 1 | 4 | [4][5] |
| Flavopiridol | 20-100 | 20-100 | 20-100 | - | 20-100 | [6] |
| Roscovitine (CYC202) | 2700 | 400 | - | - | - | [7] |
Note: Ki values are inhibition constants, which are related to IC50 values. Lower values indicate higher potency.
Experimental Protocols
The determination of inhibitor potency and selectivity relies on robust biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified Cdk/cyclin complex.
Materials:
-
Purified recombinant Cdk1/cyclin B, Cdk2/cyclin E, etc.
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP (at a concentration near the Km for each kinase)
-
Substrate (e.g., histone H1 or a specific peptide substrate)
-
Test inhibitor (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well or 384-well plate, add the kinase, substrate, and inhibitor solution to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. The luminescent signal is proportional to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using non-linear regression analysis.[8][9]
Cell-Based Proliferation Assay
This assay assesses the effect of an inhibitor on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa, HCT116)
-
Complete cell culture medium
-
Test inhibitor
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar assay
-
96-well clear-bottom plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitor. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cell Cycle Analysis by Flow Cytometry
This method determines the effect of an inhibitor on cell cycle progression.
Materials:
-
Cancer cell line
-
Test inhibitor
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the inhibitor for a specific duration (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The resulting histograms will show the distribution of cells in the G1, S, and G2/M phases of the cell cycle, revealing any cell cycle arrest caused by the inhibitor.[10]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the analysis of Cdk1 and Cdk2 inhibitors.
References
- 1. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin‐dependent kinase 1 inhibitor RO‐3306 enhances p53‐mediated Bax activation and mitochondrial apoptosis in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation for First GPX4 and CDK Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. promega.com [promega.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Independent Verification of Cdk1-IN-4's Anti-proliferative Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative effects of Cdk1-IN-4 against other known Cyclin-dependent kinase 1 (Cdk1) inhibitors. The data presented is collated from publicly available research to facilitate an independent verification of its potential as a cell cycle inhibitor. Detailed experimental protocols for key assays are provided to allow for replication and further investigation.
Cdk1: A Key Regulator of the Cell Cycle and a Target for Cancer Therapy
Cyclin-dependent kinase 1 (Cdk1) is a crucial serine/threonine kinase that, in complex with its regulatory subunit Cyclin B, orchestrates the G2/M transition and progression through mitosis.[1][2] Given its essential role in cell division, Cdk1 is a prime target for the development of anti-cancer therapeutics. Inhibition of Cdk1 can lead to cell cycle arrest and apoptosis in cancer cells, which often exhibit dysregulated Cdk1 activity. This guide focuses on this compound and compares its anti-proliferative efficacy with other well-characterized Cdk1 inhibitors.
Comparative Analysis of Cdk1 Inhibitors
The following table summarizes the in vitro inhibitory activity of this compound and selected alternative compounds against Cdk1 and their anti-proliferative effects on various cancer cell lines.
| Inhibitor | Cdk1 IC50 | Cell Line | Anti-proliferative IC50/GI50 | Reference |
| This compound | 5.8 µM | HeLa | 2 µM | [3] |
| RO-3306 | 35 nM (Ki) | HCT116 | 3.2 µM | [4] |
| Ovarian Cancer Cell Lines (SKOV3, HEY, PA-1, OVCAR5, IGROV1) | 7.24 - 16.92 µM | [5] | ||
| Flavopiridol | 30 nM | HCT116 | 13 nM | [6] |
| A2780 | 15 nM | [6] | ||
| PC3 | 10 nM | [6] | ||
| Mia PaCa-2 | 36 nM | [6] | ||
| Dinaciclib | 3 nM | A2780 | 4 nM (blocks thymidine incorporation) | [3] |
| Ovarian Cancer Cell Lines (e.g., A2780, SKOV3) | 0.0138 - 0.1235 µM | [7] | ||
| Glioma Cell Lines | 20 - 40 nM | [8] | ||
| AT7519 | 210 nM | MCF-7 | 40 nM | [9] |
| HCT116 | Not specified | [2] | ||
| Multiple Myeloma Cell Lines (MM.1S, U266) | 0.5 µM | [10] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. GI50 values represent the concentration that causes 50% inhibition of cell growth. Ki is the inhibition constant. These values can vary depending on the experimental conditions.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process for evaluating the anti-proliferative effects of Cdk1 inhibitors, the following diagrams are provided.
Caption: Cdk1 Signaling Pathway in G2/M Transition.
Caption: Workflow for Assessing Anti-proliferative Effects.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the concentration of the Cdk1 inhibitor that inhibits cell viability by 50% (IC50).
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Cdk1 inhibitor stock solution (e.g., this compound in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the Cdk1 inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor to each well. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
If using a solubilizing solution other than DMSO, carefully remove the medium and add 100 µL of the solubilization solution to each well. If using DMSO, add 100 µL of DMSO directly to the wells.
-
Incubate the plate on a shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Clonogenic Assay (Colony Formation Assay)
Objective: To assess the long-term effect of the Cdk1 inhibitor on the ability of single cells to form colonies.
Materials:
-
6-well plates or petri dishes
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Cdk1 inhibitor stock solution
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Seed a low density of cells (e.g., 200-1000 cells per well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the Cdk1 inhibitor for a specific duration (e.g., 24 hours).
-
Remove the inhibitor-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells.
-
Remove the medium and wash the colonies with PBS.
-
Fix the colonies with the fixation solution for 15 minutes.
-
Stain the colonies with crystal violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the plating efficiency and the surviving fraction for each treatment concentration.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of the Cdk1 inhibitor on cell cycle distribution.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Cdk1 inhibitor stock solution
-
PBS
-
Trypsin-EDTA
-
Cold 70% ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the Cdk1 inhibitor for the desired time (e.g., 24 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by resuspending the cell pellet in 1 mL of cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
References
- 1. CDK1 structures reveal conserved and unique features of the essential cell cycle CDK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK1 | Cell Cycle Structural Biology | Newcastle University [research.ncl.ac.uk]
- 3. caymanchem.com [caymanchem.com]
- 4. Invitrogen™ Human CDK4/Cyclin D1, GST Tag Recombinant Protein | Fisher Scientific [fishersci.ca]
- 5. CDK1 promotes nascent DNA synthesis and induces resistance of cancer cells to DNA-damaging therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK1: beyond cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclin-dependent kinase 4 - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. CDK1 couples proliferation with protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for Cdk1-IN-4
For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds are paramount to ensure laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for the cyclin-dependent kinase 1 (CDK1) inhibitor, Cdk1-IN-4. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is synthesized from the safety data sheets of similar CDK inhibitors and general best practices for laboratory chemical waste management.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its potential hazards. Based on information for similar compounds, this compound should be handled with care.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use compatible chemical-resistant gloves.
-
Body Protection: Wear a lab coat and ensure skin is not exposed.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure an eyewash station and safety shower are readily accessible.
Step-by-Step Disposal Protocol
The disposal of this compound, as with most research chemicals, must comply with local, state, and federal regulations. Never dispose of this compound down the drain or in regular trash.
-
Waste Identification and Segregation:
-
This compound waste should be classified as hazardous chemical waste.
-
Segregate solid waste (e.g., contaminated gloves, weighing paper) from liquid waste (e.g., solutions in organic solvents).
-
-
Solid Waste Disposal:
-
Collect all solid waste contaminated with this compound in a designated, properly labeled, and sealed hazardous waste container.
-
The container should be clearly marked with "Hazardous Waste" and the chemical name.
-
-
Liquid Waste Disposal:
-
Collect all liquid waste containing this compound in a designated, leak-proof, and shatter-resistant hazardous waste container.
-
The container must be compatible with the solvents used.
-
The container should be clearly labeled with "Hazardous Waste," the chemical name (this compound), and the solvent system.
-
-
Decontamination of Labware:
-
Thoroughly decontaminate all glassware and equipment that has come into contact with this compound.
-
Rinse with an appropriate solvent (e.g., ethanol or acetone), and collect the rinsate as hazardous liquid waste.
-
After the initial solvent rinse, wash with soap and water.
-
-
Spill Management:
-
In case of a spill, evacuate the area and ensure proper ventilation.
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial spill absorbent).
-
Collect the absorbent material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
-
Storage of Waste:
-
Store hazardous waste containers in a designated, secure, and well-ventilated secondary containment area while awaiting pickup.
-
Keep containers closed when not in use.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Summary of Key Disposal Information
| Information Category | Guideline |
| Waste Classification | Hazardous Chemical Waste |
| Solid Waste Container | Labeled, sealed, designated hazardous waste container |
| Liquid Waste Container | Labeled, sealed, leak-proof, shatter-resistant hazardous waste container compatible with the solvent |
| Disposal of Empty Containers | Triple rinse with an appropriate solvent, collect rinsate as hazardous waste. Deface the label and dispose of the container as directed by your institution's EHS. |
| Regulatory Compliance | All disposal must be in accordance with local, state, and federal regulations. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and similar laboratory chemicals.
Caption: this compound Disposal Workflow.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
